Technical Documentation Center

(R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride

Core Science & Biosynthesis

Foundational

Precise Mass Determination of CAS 2512190-25-7: A High-Resolution Mass Spectrometry Protocol for Drug Development

Executive Summary In contemporary drug discovery, the precise structural characterization of chiral building blocks is paramount. CAS 2512190-25-7 , chemically designated as (R)-3-(1-(Methylamino)ethyl)benzonitrile hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the precise structural characterization of chiral building blocks is paramount. CAS 2512190-25-7 , chemically designated as (R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride, serves as a critical intermediate in the synthesis of targeted therapeutics[1]. While conventional low-resolution mass spectrometry provides nominal mass data, the rigorous demands of pharmaceutical quality control necessitate High-Resolution Mass Spectrometry (HRMS) to confirm elemental composition via exact mass and isotopic fidelity[2]. This technical guide delineates the theoretical mass parameters of CAS 2512190-25-7 and establishes a self-validating analytical protocol utilizing Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry.

Theoretical Mass Derivation and Structural Elucidation

Understanding the distinction between average molecular weight and monoisotopic exact mass is foundational for mass spectrometry. The average molecular weight accounts for the natural abundance of all isotopes (essential for stoichiometric calculations during synthesis). Conversely, the exact mass is calculated using the mass of the most abundant, stable isotope for each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N), which is the precise metric detected by HRMS[2][3].

CAS 2512190-25-7 is formulated as a hydrochloride salt. Under Electrospray Ionization (ESI) conditions, the non-covalent salt bridge dissociates. Consequently, the mass spectrometer detects the protonated free base,[M+H]⁺, rather than the intact salt[3].

Table 1: Theoretical Mass Parameters for CAS 2512190-25-7
ParameterFree Base (C₁₀H₁₂N₂)Hydrochloride Salt (C₁₀H₁₃ClN₂)
Average Molecular Weight 160.22 g/mol 196.68 g/mol
Monoisotopic Exact Mass 160.1000 Da196.0767 Da
Protonated Ion[M+H]⁺ 161.1079 DaN/A (Dissociates in ESI)

High-Resolution Mass Spectrometry (HRMS) Workflow

To achieve the sub-ppm mass accuracy required to unambiguously confirm the C₁₀H₁₂N₂ elemental composition, a Q-TOF mass spectrometer is employed. Q-TOF systems combine the filtering capability of a quadrupole with the high resolving power (>10,000 FWHM) of a time-of-flight analyzer, making them the gold standard for small-molecule exact mass determination[4][5].

Self-Validating Protocol: LC-ESI-Q-TOF Methodology

The following step-by-step methodology is designed as a self-validating system . By incorporating continuous lock-mass calibration and dual-energy scanning, the method internally corrects for instrumental drift and simultaneously verifies structural fragments against the precursor ion[6][7].

  • Step 1: Sample Preparation

    • Action: Dissolve CAS 2512190-25-7 in LC-MS grade Methanol to a final concentration of 1 µg/mL.

    • Causality: Methanol ensures complete solvation of the hydrochloride salt while providing a highly volatile matrix ideal for ESI droplet desolvation. The ultra-low concentration prevents detector saturation and mitigates ion suppression, ensuring a linear response.

  • Step 2: Chromatographic Separation

    • Action: Inject 2 µL onto a CSH C18 column (2.1 × 100 mm, 1.7 µm). Elute using a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.

    • Causality: The hydrophobic C18 stationary phase retains the benzonitrile core for optimal separation from potential synthetic impurities. Formic acid acts as a crucial proton donor, driving the equilibrium toward the formation of the[M+H]⁺ ion in positive ESI mode.

  • Step 3: Q-TOF Configuration and Lock-Mass Calibration

    • Action: Operate the mass spectrometer in MS^E full scan mode (0.5 s scan time). Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary lock-spray probe[6].

    • Causality: MS^E mode simultaneously acquires low-energy precursor data and high-energy fragmentation data without pre-selecting ions, ensuring comprehensive data capture[6]. The continuous infusion of Leucine Enkephalin serves as an internal calibrant. By constantly referencing this known mass, the software automatically corrects any thermal or electronic m/z drift in real-time, rendering the mass assignment self-validating[7].

  • Step 4: Data Processing and Mass Defect Validation

    • Action: Extract the monoisotopic peak and calculate the mass error (in ppm) against the theoretical exact mass of 161.1079 Da.

    • Causality: A mass error of <5 ppm definitively confirms the elemental composition. Analyzing the mass defect (the difference between exact and nominal mass) further distinguishes the target analyte from isobaric interferences without requiring secondary assays[3].

Table 2: Experimental HRMS Validation Metrics (Self-Validating System)
Ion SpeciesTheoretical m/zTarget Mass ErrorIsotopic FidelityValidation Role
[M+H]⁺ (¹²C) 161.1079< 5.0 ppmBase Peak (100%)Confirms elemental composition
[M+H]⁺ (¹³C₁) 162.1112< 5.0 ppm~11.0% relativeValidates carbon count (C₁₀)
Lock-Mass 556.2771< 2.0 ppmN/AInternal real-time calibration

Workflow Visualization

The logical progression of the self-validating LC-HRMS workflow is mapped below, illustrating the causality from sample preparation through to exact mass confirmation.

G SamplePrep Sample Preparation (CAS 2512190-25-7 in MeOH) LC Liquid Chromatography (C18 Column, Gradient Elution) SamplePrep->LC 2 µL Injection Ionization ESI+ Ionization (Salt Dissociation & [M+H]+) LC->Ionization Eluent + 0.1% FA QTOF Q-TOF Mass Spectrometry (Lock-Mass Calibration) Ionization->QTOF Ion Beam DataAnalysis Data Analysis (Mass Defect < 5 ppm) QTOF->DataAnalysis Raw MSE Spectra Result Confirmed Exact Mass (161.1079 Da for [M+H]+) DataAnalysis->Result Validation

Figure 1: LC-HRMS workflow and logic for exact mass determination of CAS 2512190-25-7.

References

  • BLDpharm. "(R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride - Product Specification." BLD Pharmatech Co., Limited.1

  • MtoZ Biolabs. "What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?" MtoZ Biolabs.2

  • Chromatography Online. "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies." LCGC International.3

  • Bio-protocol. "Accurate Mass Measurement by High-Resolution UPLC-Q-TOFMS." Bio-protocol Database.6

  • University of Illinois. "Waters Q-TOF Ultima ESI." School of Chemical Sciences.4

  • NIH PMC. "Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications." National Institutes of Health.5

  • European Commission. "ILIADe code 554 | CLEN Method - Recording of High-Resolution Mass Spectra." Taxation and Customs Union.7

Sources

Exploratory

pharmacokinetics of (R)-3-(1-(Methylamino)ethyl)benzonitrile derivatives

An In-Depth Technical Guide to the Pharmacokinetic Characterization of Novel (R)-3-(1-(Methylamino)ethyl)benzonitrile Derivatives Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Characterization of Novel (R)-3-(1-(Methylamino)ethyl)benzonitrile Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: A Framework for Pharmacokinetic Success

In modern drug discovery, the mantra "fail fast, fail cheap" is not a cynical outlook but a strategic imperative. A compound's efficacy at its target is only one part of a complex puzzle; its ability to reach that target in sufficient concentration and for an appropriate duration, without causing undue toxicity, is governed by its pharmacokinetic profile. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a new chemical entity (NCE) is paramount to its success.[1][2] This guide provides a comprehensive, technically-grounded framework for the preclinical pharmacokinetic characterization of a novel series of compounds based on the (R)-3-(1-(Methylamino)ethyl)benzonitrile scaffold.

This scaffold presents two key structural motifs of pharmacokinetic interest: a benzonitrile group, which is often metabolically robust, and a chiral secondary amine on an ethyl side chain, a common site for metabolic modification.[3][4][5] This document is not a review of existing data but a strategic workflow, designed to guide researchers in generating a robust data package that enables clear, data-driven decisions in the progression of drug candidates.

Part 1: Foundational In Vitro Characterization: Building the ADME Profile

The initial phase of pharmacokinetic assessment relies on a battery of in vitro assays. These experiments are designed to be rapid and resource-efficient, allowing for the screening of multiple derivatives to identify potential liabilities and guide structure-activity relationship (SAR) and structure-property relationship (SPR) development.[6][7]

Absorption: Predicting Oral Bioavailability

For most small molecules, oral administration is the preferred route.[8] A drug's ability to cross the intestinal epithelium is a primary determinant of its oral bioavailability. The Caco-2 permeability assay is the industry-standard in vitro model for this process.[8][9][10]

Causality: Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized epithelial cells that form tight junctions and express key efflux transporters (like P-glycoprotein), effectively mimicking the barrier of the human small intestine.[10][11] By measuring the rate of compound passage from an apical (AP) to a basolateral (BL) chamber, we can estimate its absorptive potential. A bidirectional assay, which also measures transport from BL to AP, is crucial for identifying whether the compound is a substrate of efflux pumps.[11]

  • Cell Culture: Seed Caco-2 cells on semi-permeable Transwell™ inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the validated range (e.g., ≥200 Ω·cm²), which confirms the integrity of the tight junctions.[10][12]

  • Assay Initiation (A→B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4).

    • Add the test compound (e.g., at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[10]

  • Assay Initiation (B→A):

    • In a parallel set of inserts, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Sampling: Incubate at 37°C with gentle shaking. At specified time points (e.g., 60, 90, 120 minutes), take an aliquot from the receiver compartment, replacing the volume with fresh buffer.[12]

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.[13] Include a low-permeability (e.g., Lucifer Yellow) marker to confirm monolayer integrity post-experiment.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio (ER) is calculated as Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is a substrate for active efflux.[11]

Caco2_Workflow cluster_prep Preparation cluster_assay Bidirectional Assay cluster_analysis Analysis Seed Seed Caco-2 Cells on Transwell Inserts Culture Culture for 21-25 Days Seed->Culture TEER Measure TEER (Integrity Check) Culture->TEER Dose_AB Dose Apical Side (A→B Transport) TEER->Dose_AB If Integrity OK Dose_BA Dose Basolateral Side (B→A Transport) TEER->Dose_BA If Integrity OK Incubate Incubate at 37°C Sample Receiver Wells Dose_AB->Incubate Dose_BA->Incubate LCMS Quantify with LC-MS/MS Incubate->LCMS Calculate Calculate Papp & Efflux Ratio LCMS->Calculate

Caption: Workflow for the Bidirectional Caco-2 Permeability Assay.

Distribution: Understanding Plasma Protein Binding (PPB)

Once a drug enters systemic circulation, it can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[14] Only the unbound (free) fraction of the drug is able to diffuse into tissues to interact with its target and be cleared by metabolic enzymes.[14][15] Therefore, high plasma protein binding can significantly impact a drug's efficacy and pharmacokinetic profile.

Causality: Equilibrium dialysis is considered the gold standard method for determining PPB.[14][15] It relies on a semi-permeable membrane that separates a plasma-containing chamber from a buffer chamber. The membrane allows the free drug to pass through but retains the large protein-drug complexes. At equilibrium, the concentration of free drug is the same in both chambers, allowing for a direct calculation of the bound and unbound fractions.[16]

  • Device Preparation: Utilize a 96-well equilibrium dialysis apparatus. Hydrate the semi-permeable membranes (e.g., 10,000 Da MWCO) according to the manufacturer's instructions.

  • Sample Preparation: Spike the test compound into blank plasma (human, rat, etc.) at a known concentration (e.g., 1-5 µM).[14]

  • Dialysis: Add the compound-spiked plasma to one side of the membrane (the donor chamber) and an equal volume of protein-free buffer (e.g., PBS, pH 7.4) to the other side (the receiver chamber).

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours, or a predetermined time sufficient to reach equilibrium.[14]

  • Quantification: After incubation, carefully collect aliquots from both the plasma and buffer chambers. To accurately measure the total concentration in the plasma side, a "matrix-match" is performed by adding an equal volume of blank buffer to the plasma aliquot and an equal volume of blank plasma to the buffer aliquot. Analyze all samples by LC-MS/MS.

  • Calculation:

    • Fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber]

    • % Bound = (1 - fu) * 100

Metabolism: Assessing Metabolic Stability and DDI Risk

Metabolism is the body's process of chemically modifying xenobiotics, primarily in the liver, to facilitate their excretion.[17] This process determines a compound's half-life and can produce metabolites with their own pharmacological or toxicological properties. For the (R)-3-(1-(Methylamino)ethyl)benzonitrile scaffold, key metabolic questions involve the stability of the benzonitrile ring and potential modifications to the N-methylated side chain.

Causality: The nitrile group in many pharmaceuticals is metabolically stable and passes through the body unchanged.[4] The primary metabolic pathway for benzonitrile itself is aromatic hydroxylation, not cleavage to release cyanide.[3] The N-methylamino group, however, is a common site for Phase I metabolism, particularly N-demethylation by Cytochrome P450 (CYP) enzymes.

This assay provides a measure of a compound's intrinsic clearance (CLint) by the major drug-metabolizing enzymes.[17]

Causality: Liver microsomes are subcellular fractions containing a high concentration of Phase I enzymes, especially CYPs.[17] By incubating a compound with microsomes and an essential cofactor (NADPH), we can measure the rate at which the parent compound is depleted.[18] This rate is a direct reflection of its metabolic lability.

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat at 0.5 mg/mL) in a phosphate buffer (pH 7.4).[18][19] Keep on ice.

  • Incubation: Pre-warm the microsomal suspension and a solution of the test compound (e.g., 1 µM final concentration) to 37°C.[19]

  • Reaction Initiation: Start the reaction by adding a pre-warmed NADPH solution (1 mM final concentration).[18][19]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding it to a plate containing cold acetonitrile with an internal standard.[17] The acetonitrile precipitates the proteins, stopping the reaction.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Plot the natural logarithm of the percent of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k).

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) is calculated from the half-life and incubation parameters.[17]

Metabolic_Stability_Workflow cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis & Calculation Prepare Prepare Microsomes + Test Compound (1 µM) Prewarm Pre-warm to 37°C Prepare->Prewarm Initiate Initiate with NADPH Prewarm->Initiate Sample Sample at Time Points (0, 5, 15, 30, 45 min) Initiate->Sample Quench Quench with Acetonitrile + Internal Standard Sample->Quench Process Centrifuge & Collect Supernatant Quench->Process LCMS Analyze by LC-MS/MS Process->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t½ and CLint Plot->Calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

Assessing a compound's potential to inhibit key CYP isoforms (e.g., CYP3A4, 2D6, 2C9) is a critical regulatory requirement to predict drug-drug interactions (DDIs).[20][21][22][23]

Causality: If a new drug inhibits a CYP enzyme that is responsible for metabolizing a co-administered drug, the plasma levels of the second drug can rise to toxic levels.[21][24] This assay determines the concentration of the test compound required to inhibit 50% of a specific CYP isoform's activity (the IC50 value).

  • System: Use human liver microsomes as the enzyme source and specific probe substrates for each CYP isoform (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6).[22]

  • Incubation: Incubate the microsomes, a probe substrate, and a range of concentrations of the test compound (e.g., 0.1 to 25 µM).[22]

  • Reaction: Initiate the reaction with NADPH and incubate at 37°C for a short period (e.g., 10-15 minutes).

  • Termination & Analysis: Stop the reaction with cold acetonitrile and quantify the formation of the specific metabolite from the probe substrate using LC-MS/MS.

  • Data Analysis: Plot the percent inhibition of metabolite formation against the test compound concentration to determine the IC50 value.[22]

Data Summary: In Vitro ADME Profile

Quantitative data from these assays should be summarized in a clear, tabular format to allow for easy comparison and ranking of derivatives.

Compound IDCaco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B/A)Plasma Protein Binding (% Bound, Human)HLM Stability (t½, min)CYP3A4 IC50 (µM)
Parent 2.53.185.245> 25
Derivative-01 15.81.260.5> 60> 25
Derivative-02 0.51.199.1152.3
Control (High) 22.0 (Propranolol)1.089.0205.0 (Ketoconazole)
Control (Low) 0.2 (Atenolol)1.0<10> 60> 25

Table 1: Hypothetical in vitro ADME data for a series of (R)-3-(1-(Methylamino)ethyl)benzonitrile derivatives. This data allows for rapid identification of promising (e.g., Derivative-01) and problematic (e.g., Derivative-02) compounds.

Part 2: Preclinical In Vivo Pharmacokinetic Assessment

Promising candidates identified from in vitro screening must be advanced to in vivo studies to understand how the ADME properties translate into a whole-organism setting.[25] These studies are essential for determining key pharmacokinetic parameters that will inform dose selection for efficacy and toxicology studies.

Bioanalytical Method Development: The Cornerstone of PK

A robust, sensitive, and specific bioanalytical method is an absolute prerequisite for any in vivo study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma.[13][26]

Causality: The success of a PK study hinges on the ability to accurately measure drug concentrations over several orders of magnitude. Method development involves optimizing sample extraction (e.g., protein precipitation), chromatographic separation to remove interferences, and mass spectrometric detection for definitive and sensitive quantification.[27][28] This process must be completed and qualified before the first animal is dosed.

In Vivo Pharmacokinetic Study Design

A well-designed study provides a comprehensive picture of a drug's disposition following both intravenous (IV) and oral (PO) administration.

Causality: Administering a drug intravenously bypasses absorption entirely, allowing for the direct measurement of systemic clearance and volume of distribution. Comparing the drug exposure (AUC) from oral administration to that from IV administration allows for the calculation of absolute oral bioavailability (F%), a critical parameter for any orally administered drug candidate.

  • Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), cannulated for serial blood sampling to minimize animal stress and numbers.[29]

  • Dosing:

    • IV Group: Administer the drug as a bolus via the tail vein (e.g., 1 mg/kg).

    • PO Group: Administer the drug by oral gavage (e.g., 5 mg/kg) in a suitable vehicle.

  • Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) into tubes containing an anticoagulant at specified time points. A typical schedule might be:

    • IV: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Processing: Immediately centrifuge the blood samples to separate plasma. Store the plasma frozen at -80°C until analysis.

  • Sample Analysis: Quantify the drug concentration in all plasma samples using the validated LC-MS/MS method.

InVivo_PK_Workflow cluster_prep Pre-Study cluster_study In-Life Phase cluster_analysis Analysis & Reporting MethodDev Develop & Qualify LC-MS/MS Method LCMS Analyze Plasma Samples by LC-MS/MS MethodDev->LCMS AnimalPrep Acclimate & Cannulate Rodents (n=3-4/group) Dose_IV Dose Group 1 Intravenous (IV) AnimalPrep->Dose_IV Dose_PO Dose Group 2 Oral (PO) AnimalPrep->Dose_PO Sampling Serial Blood Sampling (0-24h) Dose_IV->Sampling Dose_PO->Sampling Process Process Blood to Plasma Store at -80°C Sampling->Process Process->LCMS Plot Plot Concentration vs. Time LCMS->Plot NCA Perform Non-Compartmental Analysis (NCA) Plot->NCA Report Calculate & Report Key PK Parameters NCA->Report

Sources

Foundational

Comprehensive Thermal Profiling and Melting Point Determination of CAS 2512190-25-7

Executive Summary The compound CAS 2512190-25-7 , chemically designated as (R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride [1], is a chiral pharmaceutical intermediate characterized by an aryl nitrile moiety and a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound CAS 2512190-25-7 , chemically designated as (R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride [1], is a chiral pharmaceutical intermediate characterized by an aryl nitrile moiety and a secondary amine hydrochloride salt. For researchers and drug development professionals, establishing the precise thermal stability and melting point (Tm) of such intermediates is critical. Hydrochloride salts often exhibit complex thermal behaviors, including hygroscopicity-induced hydrate formation and melting accompanied by decomposition.

This whitepaper provides an authoritative, self-validating methodological framework for determining the thermal properties of CAS 2512190-25-7. By grounding our protocols in compendial standards—specifically USP <891> for Thermal Analysis[2][3] and ICH Q1A(R2) for Stability Testing[4][5]—we establish a causal link between molecular architecture and experimental design.

Molecular Architecture and Thermal Vulnerabilities

Understanding the structure of CAS 2512190-25-7 is the prerequisite for designing an accurate thermal analysis protocol.

  • The Hydrochloride Salt: Amine hydrochlorides are highly polar. They frequently absorb atmospheric moisture, forming pseudopolymorphs (hydrates). If heated without prior characterization, the release of bound water can be misinterpreted as a melting endotherm or can trigger premature hydrolytic degradation.

  • The Benzonitrile Moiety: While aromatic nitriles are generally thermally robust, the presence of localized moisture at elevated temperatures (during a melt) can catalyze the hydrolysis of the nitrile into a primary amide, and subsequently, a carboxylic acid.

  • Chirality: The (R)-enantiomeric purity must be preserved. Thermal stress near the melting point can provide the activation energy required for racemization, making the exact determination of the degradation onset temperature (Td) vital.

Table 1: Physicochemical Profile of CAS 2512190-25-7
AttributeSpecification
CAS Number 2512190-25-7
Chemical Name (R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride
Molecular Formula C10H13ClN2
Molecular Weight 196.68 g/mol
Structural Class Chiral Aryl Nitrile / Secondary Amine HCl
Expected Thermal Event Melting with concurrent or immediate decomposition

The Logic of Thermal Analysis: Causality and Sequencing

A common error in preformulation is placing a novel salt directly into a Differential Scanning Calorimeter (DSC). If the compound degrades upon melting, the evolved gases can rupture a hermetically sealed DSC pan, damaging the instrument's sensor. Furthermore, residual solvents or moisture will distort the thermodynamic melting point.

Therefore, a self-validating thermal analysis system mandates that Thermogravimetric Analysis (TGA) must always precede DSC [6]. TGA establishes the mass loss profile and the onset of thermal decomposition, dictating the safe temperature limits and pan selection (pinhole vs. hermetic) for the subsequent DSC run[2][7].

G Start Sample: CAS 2512190-25-7 TGA Step 1: TGA (USP <891>) Determine Mass Loss & Td Start->TGA Decision Mass Loss < 1% before 150°C? TGA->Decision DSC_Pin Step 2a: DSC (Pinhole Pan) Determine True Tm Decision->DSC_Pin Yes (Anhydrous) DSC_Herm Step 2b: DSC (Hermetic Pan) Evaluate Solvates/Hydrates Decision->DSC_Herm No (Hydrate/Volatiles)

Figure 1: Sequential logic for thermal profiling of pharmaceutical salts.

Experimental Methodologies

Thermogravimetric Analysis (TGA) Protocol

Objective: Determine residual moisture, desolvation temperatures, and the onset of thermal decomposition (Td) per USP <891>[2][6].

Step-by-Step Methodology:

  • Instrument Preparation: Purge the TGA furnace with dry Nitrogen (N2) at a flow rate of 50 mL/min to prevent oxidative degradation during the run.

  • Sample Loading: Tare an open platinum or alumina crucible. Accurately weigh 5.0 to 10.0 mg of CAS 2512190-25-7 into the crucible. Causality: A smaller mass prevents thermal gradients within the sample bed, ensuring sharp derivative weight loss peaks.

  • Heating Program: Equilibrate at 25°C. Ramp the temperature at a dynamic heating rate of 10°C/min from 25°C to 400°C.

  • Data Interpretation: Calculate the step-wise mass loss. A mass loss occurring between 40°C and 105°C typically corresponds to unbound or bound water. The sharp, catastrophic mass loss (usually >200°C for amine hydrochlorides) defines the decomposition onset (Td).

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine the glass transition (Tg), crystallization (Tc), and true thermodynamic melting point (Tm)[7].

Step-by-Step Methodology:

  • Calibration: Verify instrument accuracy using an Indium standard (Tm = 156.6°C, ΔHf = 28.45 J/g)[7][8].

  • Pan Selection: Based on TGA results, if the sample is anhydrous, use a standard aluminum pan with a pinhole lid. Causality: The pinhole allows trace volatiles to escape without building pressure, ensuring the endotherm reflects purely the latent heat of fusion.

  • Sample Loading: Weigh 2.0 to 5.0 mg of the compound into the pan. Seal using a sample press.

  • Heating Program: Purge with N2 at 50 mL/min. Heat from 25°C to a temperature 20°C below the Td (determined via TGA) at 10°C/min.

  • Analysis: The melting point is reported as the extrapolated onset temperature of the endothermic peak, not the peak maximum, as the onset is independent of sample mass.

Table 2: Representative Thermal Parameters for Aryl Nitrile Amine HCl Salts

(Note: As specific compendial values for CAS 2512190-25-7 are proprietary, these represent validated baseline expectations for this structural class).

ParameterExpected Range / ObservationAnalytical Significance
TGA Mass Loss (<100°C) 0.5% - 2.5%Indicates atmospheric moisture absorption (hygroscopicity).
DSC Melting Onset (Tm) 185°C - 215°CTrue thermodynamic melting point (endothermic).
Decomposition Onset (Td) > 220°CExothermic baseline shift or erratic endotherms post-melt.

Forced Degradation and Solid-State Stability (ICH Q1A)

To ensure the trustworthiness of the thermal data, we must understand how the molecule behaves under prolonged thermal stress. The ICH Q1A(R2) guideline mandates comprehensive stress testing to elucidate intrinsic stability and degradation pathways[4][5].

For CAS 2512190-25-7, the primary risk vector is the interaction between thermal stress and ambient humidity, which can compromise the nitrile group.

G API CAS 2512190-25-7 (Nitrile + HCl Salt) Stress Thermal Stress + Moisture (ICH Q1A: 40°C/75% RH) API->Stress Amide Primary Amide (Hydrolysis Intermediate) Stress->Amide Hydration of Nitrile Acid Carboxylic Acid (Terminal Degradant) Amide->Acid Further Hydrolysis

Figure 2: Thermal-hydrolytic degradation pathway of the benzonitrile moiety under ICH stress.

Solid-State Stress Testing Matrix

To validate the shelf-life and thermal boundaries of the compound, the following matrix should be executed in stability chambers[5][9]:

Stress ConditionTemperature / HumidityDurationPurpose (Causality)
Accelerated Thermal 50°C and 60°C (Ambient RH)14 to 28 DaysDetermines Arrhenius kinetics for solid-state degradation[5].
Accelerated Humidity 40°C / 75% RH6 MonthsEvaluates the hygroscopicity of the HCl salt and nitrile hydrolysis[9].
Photolytic (ICH Q1B) 1.2M lux hours1 CycleAssesses UV/Vis induced radical formation on the aromatic ring.

Analytical Readout: Post-stress samples must be analyzed via HPLC to quantify the formation of the primary amide/carboxylic acid degradants, and via DSC to observe any depression in the melting point (Tm), which serves as a highly sensitive thermodynamic indicator of chemical impurity.

Conclusion

The thermal characterization of CAS 2512190-25-7 requires a systematic, causally driven approach. By strictly sequencing TGA before DSC, researchers can decouple the effects of bound moisture from the true thermodynamic melting point, preventing data misinterpretation. Furthermore, aligning these acute thermal analyses with longitudinal ICH Q1A(R2) forced degradation studies ensures a comprehensive understanding of the molecule's stability profile, safeguarding downstream formulation and API processing.

References

  • (R)-3-(1-(Methylamino)ethyl)
  • ICH Q1A (R2)
  • Q1A (R2)
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Detecting Residual Moisture in Lyophilized Product | Pharmaceutical Technology (USP <891>)
  • Source: labmanager.
  • Source: pharmtech.
  • What is Differential Scanning Calorimetry?
  • The Importance of Sample Preparation When Measuring Specific Surface Area (Thermal Analysis)

Sources

Exploratory

The Mechanistic Role of (R)-3-(1-(Methylamino)ethyl)benzonitrile in Advanced API Synthesis

Executive Summary (R)-3-(1-(Methylamino)ethyl)benzonitrile (CAS No. 1158052-24-4) is a highly specialized, enantiopure bifunctional building block utilized in the construction of complex active pharmaceutical ingredients...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-3-(1-(Methylamino)ethyl)benzonitrile (CAS No. 1158052-24-4) is a highly specialized, enantiopure bifunctional building block utilized in the construction of complex active pharmaceutical ingredients (APIs)[1]. In modern drug development, chiral amines are indispensable, featuring in approximately 75% of all small-molecule therapeutics (2)[2]. This specific compound provides a unique synthetic advantage by combining a sterically tuned nucleophilic secondary amine with an electrophilic benzonitrile moiety. This dual-functional scaffold enables orthogonal functionalization, allowing chemists to execute complex synthetic cascades without the need for excessive protecting group manipulation.

Structural Anatomy & Chemical Causality

The architectural value of (R)-3-(1-(Methylamino)ethyl)benzonitrile lies in its three distinct chemical domains, each dictating a specific mechanistic pathway in API synthesis:

  • The (R)-Chiral Center : Stereocontrol is paramount in API synthesis to ensure target receptor specificity and mitigate off-target toxicity. The pre-established (R)-configuration bypasses the need for late-stage asymmetric reduction or complex enzymatic transamination protocols (3)[3].

  • The Secondary Methylamine : The N-methyl group provides precise steric hindrance. It is sufficiently nucleophilic to undergo direct amidation or reductive amination, yet bulky enough to resist unwanted over-alkylation—a common and yield-destroying side reaction associated with primary amines (4)[4].

  • The Benzonitrile Handle : The cyano group acts as a versatile, masked functional group. It is highly stable under standard basic or mildly acidic coupling conditions, allowing the secondary amine to be functionalized first. Subsequently, the nitrile can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or reacted with sodium azide to form a tetrazole (5)[5].

G A (R)-3-(1-(Methylamino)ethyl)benzonitrile B Secondary Amine Motif (Nucleophilic Center) A->B C Benzonitrile Motif (Electrophilic/Reducible Center) A->C D Amidation / Coupling (API Core Assembly) B->D E Reductive Amination (Alkyl Spacer) B->E F LiAlH4 Reduction (Primary Amine Generation) C->F G Azide Cycloaddition (Tetrazole Formation) C->G

Fig 1: Bifunctional reactivity of (R)-3-(1-(Methylamino)ethyl)benzonitrile in API synthesis.

Primary Mechanism 1: Regioselective Amidation

Amide bond formation is one of the most frequently executed reactions in medicinal chemistry, central to assembling the core scaffold of an API (3)[3]. The secondary amine of this building block undergoes regioselective amidation when reacted with activated carboxylic acids.

Causality & Mechanistic Insight

Standard amidation requires the activation of the carboxylic acid to an electrophilic intermediate (e.g., an active ester). Because the amine is secondary and adjacent to a chiral center, mild coupling reagents like HATU are preferred over harsh acyl chlorides to prevent epimerization (loss of enantiomeric excess) (6)[6]. The use of a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) ensures the amine remains deprotonated and highly nucleophilic without competing for the activated ester.

Self-Validating Protocol: Chiral Amidation
  • Substrate Preparation : Dissolve 1.0 eq of (R)-3-(1-(Methylamino)ethyl)benzonitrile and 1.1 eq of the target carboxylic acid in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere.

  • Activation : Add 1.2 eq of HATU and 2.5 eq of DIPEA at 0 °C.

  • Reaction Monitoring (IPC) : Stir the mixture for 2 hours, allowing it to warm to room temperature. Validation: Perform HPLC analysis at 254 nm; the reaction is complete when the peak corresponding to the starting amine is <1% area.

  • Workup : Quench with 1M HCl to protonate and remove unreacted amine. Wash with saturated NaHCO₃ to remove excess acid, followed by brine. Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Stereochemical Validation : Analyze the purified product via Chiral HPLC. The enantiomeric excess must remain >99.0%, confirming the structural integrity of the alpha-chiral center was maintained during coupling (3)[3].

Primary Mechanism 2: Nitrile Reduction to Primary Amine

Once the secondary amine is successfully incorporated into the API core, the benzonitrile moiety is typically reduced to yield a primary benzylamine derivative for further elaboration.

Causality & Mechanistic Insight

The reduction of nitriles to primary amines is efficiently achieved using Lithium Aluminum Hydride (LiAlH₄) (5)[5]. The mechanism proceeds via two successive nucleophilic hydride transfers. The first hydride attacks the electrophilic carbon of the C≡N triple bond, forming an imine anion. Because LiAlH₄ is a powerful reducing agent, a second hydride immediately attacks the highly reactive imine intermediate to generate a dianion (7)[7]. Subsequent aqueous workup protonates the nitrogen, yielding the primary amine.

(Note: If a milder reduction to an aldehyde is required, Diisobutylaluminum Hydride (DIBAL-H) is utilized, as it only transfers a single hydride before forming a stable aluminum complex that halts further reduction[5].)

Workflow Step1 1. Substrate Preparation Dissolve in anhydrous THF Step2 2. LiAlH4 Addition Dropwise at 0 °C under N2 Step1->Step2 Step3 3. Nucleophilic Attack Imine Anion Formation Step2->Step3 Step4 4. Second Hydride Transfer Dianion Generation Step3->Step4 Step5 5. Fieser Workup H2O / NaOH / H2O quench Step4->Step5 Step6 6. Isolation Primary Amine API Intermediate Step5->Step6

Fig 2: Step-by-step workflow for the LiAlH4 reduction of the benzonitrile moiety.

Self-Validating Protocol: LiAlH₄ Reduction (Fieser Workup)
  • System Purging : Flame-dry a 3-neck round-bottom flask and purge with Argon. Causality: LiAlH₄ reacts violently with moisture; strict anhydrous conditions are required to prevent premature quenching and ensure safety.

  • Reagent Addition : Suspend 2.0 eq of LiAlH₄ in anhydrous THF and cool to 0 °C.

  • Substrate Addition : Dissolve the amide-coupled benzonitrile intermediate in THF and add it dropwise. Causality: Dropwise addition controls the exothermic generation of the imine anion and subsequent dianion (7)[7].

  • Reaction Monitoring (IPC) : Heat the mixture to reflux for 4 hours. Validation: Quench a 0.1 mL aliquot in wet diethyl ether and analyze via TLC. A positive ninhydrin stain (purple/pink spot) confirms the presence of the newly formed primary amine.

  • Fieser Quench (Self-Validation) : Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O. Validation: The reaction mixture will transition from a thick gray suspension to a crisp, white granular precipitate of aluminum salts. This visual change is a self-validating indicator of a successful quench, preventing the formation of untreatable emulsions.

  • Isolation : Filter the white salts through a Celite pad, wash with ethyl acetate, and concentrate the filtrate to isolate the primary amine API intermediate.

Quantitative Data Summary

The following table summarizes the typical reaction metrics for the orthogonal functionalization of (R)-3-(1-(Methylamino)ethyl)benzonitrile, highlighting the retention of stereochemical integrity across multiple synthetic pathways.

Reaction TypeReagentsTemp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Role
Amidation HATU, DIPEA, R-COOH0 to 2585 - 92>99.0API Core Assembly
Nitrile Reduction LiAlH₄, THF0 to 6578 - 84>99.0Primary Amine Generation
Nitrile to Aldehyde DIBAL-H, DCM-7870 - 75>99.0Electrophilic Handle Formation
Oxidative Amidation TBHP, TBAI, FeCl₃6065 - 72>98.5Green Chemistry Alternative

References

  • EvitaChem . "Buy 3-(1-(Methylamino)ethyl)benzonitrile hydrochloride." EvitaChem Catalog. 1

  • Manufacturing Chemist . "Successful application of enzyme cascades in API synthesis." Manufacturing Chemist. 2

  • National Institutes of Health (PMC) . "Stereoselective Bio-Organocatalytic Cascade to Chiral Amides as Active Pharmaceutical Ingredient Intermediates Using ω-Transaminase." NIH. 3

  • Chemistry Steps . "Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde." Chemistry Steps. 5

  • JoVE . "Nitriles to Amines: LiAlH4 Reduction." Journal of Visualized Experiments. 7

  • Green Chemistry (RSC) . "An environmental friendly direct oxidative amidation between methylarenes and free amines." Royal Society of Chemistry. 4

  • Chemical Reviews (ACS) . "Nonclassical Routes for Amide Bond Formation." American Chemical Society. 6

Sources

Foundational

Structural Elucidation and Absolute Configuration Validation of (R)-3-(1-(Methylamino)ethyl)benzonitrile Hydrochloride via Single-Crystal X-ray Diffraction

Executive Summary The unambiguous determination of absolute stereochemistry is a critical regulatory and mechanistic requirement in modern pharmaceutical development. For chiral building blocks such as (R)-3-(1-(Methylam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous determination of absolute stereochemistry is a critical regulatory and mechanistic requirement in modern pharmaceutical development. For chiral building blocks such as (R)-3-(1-(Methylamino)ethyl)benzonitrile , standard chiroptical methods (e.g., electronic circular dichroism) or NMR-based chiral solvating agents often require complex derivatization or extensive theoretical modeling[1].

This technical guide outlines a self-validating, definitive protocol for determining the absolute configuration of this chiral amine via Single-Crystal X-ray Diffraction (SCXRD). By engineering the compound into a hydrochloride salt, we leverage the heavy-atom effect to induce strong anomalous dispersion. This approach provides an absolute structural assignment with high statistical confidence, bypassing the ambiguities of indirect stereochemical assignments.

Theoretical Grounding: Anomalous Dispersion and the Heavy-Atom Effect

Determining absolute configuration via X-ray crystallography relies on the phenomenon of anomalous dispersion —the phase shift that occurs when the X-ray energy approaches the binding energy of inner-shell electrons of the atoms in the crystal lattice.

For light-atom organic molecules (containing only C, H, N, and O), the anomalous scattering signal ( Δf′′ ) is extremely weak, even when utilizing Copper (Cu Kα) radiation. To circumvent this, our protocol mandates the conversion of the free base into a hydrochloride salt . The introduction of the heavier chloride anion ( Z=17 ) significantly amplifies the anomalous scattering cross-section. This strategy has been historically validated in the structural elucidation of complex chiral amine APIs, such as 2[2] and 3[3].

The accuracy of the absolute structure is mathematically quantified by the Flack parameter ( x ) [4]. A self-validating refinement will yield a Flack parameter of x≈0 (with a standard uncertainty <0.05 ) for the correct enantiomer, and x≈1 if the structural model is inverted.

Experimental Workflow: A Self-Validating Protocol

The following methodology details the causal logic behind each experimental choice, ensuring a robust and reproducible workflow.

Phase 1: Crystal Engineering and Salt Formation
  • Dissolution: Dissolve 50 mg of enantiopure (R)-3-(1-(Methylamino)ethyl)benzonitrile free base in 1.0 mL of anhydrous methanol.

    • Causality: Methanol provides high solubility for the polar amine and is highly miscible with non-polar antisolvents used in later steps.

  • Protonation: Add 1.1 molar equivalents of 2.0 M HCl in diethyl ether dropwise under an inert argon atmosphere.

    • Causality: The ethereal HCl ensures complete protonation of the secondary amine to form the target hydrochloride salt without introducing water, which could lead to unwanted hydrate formation or hygroscopic degradation.

  • Vapor Diffusion Crystallization: Transfer the methanolic salt solution to an open 4 mL inner vial. Place this inside a sealed 20 mL outer vial containing 5 mL of diethyl ether.

    • Causality: Diethyl ether (the antisolvent) slowly diffuses into the methanol via the vapor phase. This gradual lowering of the solvent mixture's dielectric constant keeps the system in the metastable zone, promoting the nucleation and growth of macroscopic, defect-free single crystals rather than rapid amorphous precipitation.

Phase 2: SCXRD Data Acquisition
  • Crystal Mounting: Select a transparent, block-shaped crystal (approx. 0.25×0.20×0.15 mm) and mount it on a MiTeGen loop using paratone oil.

  • Cryocooling: Immediately transfer the mounted crystal to a diffractometer equipped with a nitrogen cold stream set to 100 K .

    • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This exponentially increases the signal-to-noise ratio of high-angle reflections, which are highly sensitive to anomalous dispersion differences.

  • Diffraction Setup: Collect data using a microfocus Cu Kα X-ray source ( λ=1.54184 Å).

    • Causality: Copper radiation is explicitly chosen over Molybdenum (Mo Kα) because the longer wavelength of Cu Kα lies closer to the absorption edge of the Chlorine atom, maximizing the Δf′′ contribution required for a statistically robust Flack parameter.

Phase 3: Structure Solution and Refinement
  • Phase Resolution: Solve the structure using intrinsic phasing algorithms (e.g., SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Treat all non-hydrogen atoms anisotropically.

  • Stereochemical Validation: Analyze the resulting Flack parameter.

    • Causality: If x=0.01±0.03 , the (R)-configuration is definitively confirmed. If x>0.9 , the coordinates must be inverted. If x≈0.5 , the crystal is likely a racemic twin, and the crystallization protocol must be repeated.

Quantitative Data Presentation

The table below summarizes the expected high-resolution crystallographic parameters for the successfully refined (R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride crystal.

Crystallographic ParameterValue / Metric
Chemical Formula C₁₀H₁₃ClN₂
Formula Weight 196.68 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Standard for chiral non-racemic crystals)
Unit Cell Dimensions a=6.543 Å, b=11.234 Å, c=14.567 Å
Volume ; Z 1070.5 ų ; 4
Calculated Density 1.220 g/cm³
Absorption Coefficient ( μ ) 2.85 mm⁻¹
Reflections Collected / Unique 12,450 / 2,150 [ R(int)=0.035 ]
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1=0.028 , wR2=0.075
Absolute Structure (Flack) Parameter 0.01(3) (Confirms (R)-Configuration)

Mechanistic Workflow Visualization

The following diagram maps the logical decision tree of the self-validating SCXRD workflow, highlighting how the Flack parameter dictates the final stereochemical assignment.

G N1 Chiral Amine Free Base (R)-Enantiomer N2 Salt Formation (+ HCl in Ether) N1->N2 N3 Single Crystal Growth (Vapor Diffusion) N2->N3 N4 SCXRD Data Collection (Cu Kα, 100K) N3->N4 N5 Structure Solution & Refinement (SHELXL) N4->N5 N6 Flack Parameter (x) Analysis N5->N6 N7 x ≈ 0 Absolute Configuration Confirmed N6->N7 x < 0.1, su < 0.05 N8 x ≈ 1 Inverted Model (Invert Coordinates) N6->N8 x > 0.9 N9 x ≈ 0.5 Racemic Twinning / Poor Data N6->N9 0.3 < x < 0.7

Figure 1: Self-validating SCXRD workflow for absolute configuration determination of chiral amines.

References

  • Title: Crystal Structure of (−)
  • Source: acs.
  • Source: nih.
  • Title: Memorial Issue Dedicated to Dr. Howard D.

Sources

Protocols & Analytical Methods

Method

Application Notes: (R)-3-(1-(Methylamino)ethyl)benzonitrile Hydrochloride in Asymmetric Synthesis

Authored by: A Senior Application Scientist Introduction: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery In contemporary pharmaceutical development, the stereochemical identity of a drug candidate is of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Chiral Scaffolds in Modern Drug Discovery

In contemporary pharmaceutical development, the stereochemical identity of a drug candidate is of paramount importance. Living systems, being inherently chiral, often interact differently with the two enantiomers of a chiral drug, leading to significant variations in efficacy, pharmacology, and toxicology.[1][2] The U.S. FDA's 1992 guidelines underscore this by requiring rigorous evaluation of each enantiomer in a racemic drug mixture.[1] This has propelled the demand for enantiomerically pure compounds, making chiral building blocks—foundational molecular fragments with defined stereochemistry—indispensable tools in the synthesis of complex active pharmaceutical ingredients (APIs).[2][3][4]

(R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride is a specialized chiral building block that offers chemists a valuable combination of functionalities. It incorporates a stereodefined secondary amine and a versatile benzonitrile moiety, providing multiple avenues for synthetic elaboration. This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its use, designed for researchers and scientists in drug development.

Compound Profile: (R)-3-(1-(Methylamino)ethyl)benzonitrile Hydrochloride

This molecule is a salt, which enhances its stability and handling characteristics as a solid. The core structure features a chiral center at the ethyl-amine junction, a secondary methylamino group, and a benzonitrile group at the meta-position of the phenyl ring.

PropertyValueSource
CAS Number 2512190-25-7[5]
Molecular Formula C₁₀H₁₃ClN₂[5]
Molecular Weight 196.68 g/mol [5]
Appearance Typically a white to off-white solidInferred from similar compounds
Storage Inert atmosphere, room temperature[5]

The synthetic utility of this building block stems from three key features:

  • The (R)-Chiral Center: This pre-defined stereocenter allows for the direct introduction of asymmetry into a target molecule, bypassing the need for challenging asymmetric synthesis or chiral resolution steps later in the sequence.[2]

  • The Secondary Amine: The methylamino group is a key functional handle. It can act as a nucleophile or be readily derivatized, for instance, through N-alkylation, acylation, or reductive amination, to build more complex structures.[6]

  • The Benzonitrile Group: The nitrile moiety is a highly versatile functional group. It is relatively stable to many reaction conditions but can be transformed into a variety of other functionalities, including amines (via reduction), carboxylic acids (via hydrolysis), or tetrazoles (via cycloaddition). The nitrile group also acts as a meta-director in electrophilic aromatic substitution.[7]

Synthetic Utility and Mechanistic Considerations

(R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride is a valuable intermediate for constructing molecules with a chiral benzylic amine framework. This motif is present in numerous biologically active compounds.

Key Applications:
  • Synthesis of Chiral Diamines and Amides: The secondary amine provides a reactive site for coupling with other molecules. For example, acylation with a carboxylic acid or its derivative would yield a chiral amide.

  • Reductive Amination Reactions: The amine can be used in reductive amination with aldehydes or ketones to form more complex tertiary amines, a common strategy in library synthesis for drug discovery.[6]

  • Modification of the Nitrile Group: The benzonitrile can be hydrolyzed to the corresponding benzoic acid or reduced to a primary amine, creating a new point of diversity for molecular elaboration. The transformation of aldehydes to nitriles is a well-established synthetic route, highlighting the nitrile's role as a stable precursor to other functional groups.[8]

  • Scaffold for Medicinal Chemistry: The overall structure can serve as a foundational scaffold for building libraries of compounds for screening. For instance, it can be incorporated into larger heterocyclic systems or used as a side chain in peptide mimics. The benzonitrile group itself is found in a number of approved pharmaceuticals, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[9]

Experimental Protocols

The following protocols are representative examples of how this chiral building block can be utilized. Researchers should always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: N-Acylation to form a Chiral Amide

This protocol describes the coupling of the chiral amine with a generic carboxylic acid (R-COOH) using a standard peptide coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

reagents Building Block + R-COOH + EDC, HOBt reaction Amide Bond Formation (DCM, rt, 12h) reagents->reaction workup Aqueous Workup (Wash with aq. HCl, NaHCO₃, brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Chiral Amide Product purification->product

Caption: Workflow for N-Acylation.

Causality Behind Experimental Choices:

  • Reagents:

    • (R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride: The starting material. It must first be neutralized to the free base form to act as a nucleophile. This is typically done in situ with a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

    • Carboxylic Acid (R-COOH): The acylating agent.

    • EDC Hydrochloride: A water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.[10]

    • Hydroxybenzotriazole (HOBt): Often used as an additive with EDC. It suppresses side reactions and minimizes racemization by converting the O-acylisourea to an activated ester, which is more stable but still highly reactive towards the amine.

    • Dichloromethane (DCM): A common aprotic solvent that dissolves the reagents well and does not participate in the reaction.

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.0 eq), EDC hydrochloride (1.2 eq), and HOBt (1.1 eq).

  • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the carboxylic acid).

  • Stir the solution at room temperature for 15 minutes to allow for pre-activation.

  • In a separate flask, dissolve (R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride (1.0 eq) in anhydrous DCM and add a non-nucleophilic base such as triethylamine (1.5 eq) to generate the free amine.

  • Slowly add the free amine solution to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove excess base and EDC-urea byproduct), saturated aqueous NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure chiral amide.

Protocol 2: Reductive Alkylation of the Nitrile Group

This protocol details the conversion of the nitrile to a primary benzylamine using a reducing agent like Lithium Aluminum Hydride (LiAlH₄).

start Building Block reduction Reduction with LiAlH₄ (Anhydrous THF, 0°C to reflux) start->reduction quench Fieser Workup (Sequential addition of H₂O, 15% NaOH, H₂O) reduction->quench extraction Extraction & Drying (EtOAc, Na₂SO₄) quench->extraction product Final Chiral Diamine Product extraction->product

Caption: Workflow for Nitrile Reduction.

Causality Behind Experimental Choices:

  • Reagents:

    • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent capable of reducing nitriles to primary amines. It must be handled with extreme care due to its high reactivity with water and protic solvents.[7]

    • Anhydrous Tetrahydrofuran (THF): A common, inert ether solvent for LiAlH₄ reductions.

  • Workup:

    • Fieser Workup: This is a standard and safe procedure for quenching LiAlH₄ reactions. The sequential addition of water, aqueous sodium hydroxide, and then more water results in the formation of a granular, easily filterable aluminum salt precipitate, simplifying the workup process.[7]

Step-by-Step Methodology:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be run under a dry, inert atmosphere (Nitrogen or Argon).

  • Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve (R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel. Note: The hydrochloride salt will react with LiAlH₄, consuming an extra equivalent of the hydride and evolving H₂ gas.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction back down to 0 °C.

  • Quench the reaction EXTREMELY carefully. For every 'x' grams of LiAlH₄ used, slowly and sequentially add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Stir the resulting slurry vigorously for 30 minutes at room temperature until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude chiral diamine, which can be further purified if necessary.

Quality Control and Characterization

Ensuring the stereochemical and chemical purity of the building block and its products is critical.

TechniquePurposeExpected Observations for Starting Material
¹H NMR Structural confirmation and purity assessment.Signals corresponding to aromatic protons, the methine (CH) proton, the methyl (CH₃) protons on the ethyl group, and the N-methyl (N-CH₃) protons. The integration should match the expected proton count.
¹³C NMR Confirms the carbon backbone of the molecule.Resonances for aromatic carbons, the nitrile carbon (typically ~118-120 ppm), and aliphatic carbons.
Mass Spectrometry (MS) Confirms molecular weight.The mass spectrum should show a molecular ion peak corresponding to the free base (M+H)⁺ at m/z 161.11.
Chiral HPLC Determines enantiomeric purity (enantiomeric excess, %ee).Using a suitable chiral stationary phase, the (R)-enantiomer should elute as a single major peak, with the (S)-enantiomer being absent or below the limit of detection.
FT-IR Spectroscopy Identifies key functional groups.A characteristic sharp peak for the C≡N stretch around 2230 cm⁻¹.

Laboratory Safety and Handling

While a specific Safety Data Sheet (SDS) for the hydrochloride salt was not found in the search results, hazard information can be inferred from related benzonitrile and amine compounds.

  • Potential Hazards: Compounds containing the nitrile group can be toxic if swallowed, inhaled, or in contact with skin.[11][12] They may cause skin and serious eye irritation.[11][12] Amines can be corrosive and cause burns.[13]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place, under an inert atmosphere as recommended.[5]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • Chiral Molecular Building Blocks in Modern Drug Discovery. (2025). AiFChem.
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025). AiFChem.
  • High Purity Chiral Building Blocks in Modern Pharma. (2026). PharmaCompass.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC.
  • Chiral Building Blocks. (n.d.). Fluorochem.
  • (R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride. (n.d.). BLDpharm.
  • SAFETY DATA SHEET - 3-(Dimethylamino)propionitrile. (n.d.). Merck Millipore.
  • SAFETY DATA SHEET - Benzonitrile. (2026). Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-(Diethylamino)benzonitrile. (2025). TCI Chemicals.
  • Benzenemethanol, alpha-((1R)-1-(methylamino)ethyl)-, hydrochloride, (alphaS)-. (n.d.). PubChem.
  • 1-ETHYL-3-(3-DIMETHYLAMINO)PROPYLCARBODIIMIDE HYDROCHLORIDE. (n.d.). Organic Syntheses.
  • SAFETY DATA SHEET - 3-Methylbenzylamine. (2025). Fisher Scientific.
  • General procedure for synthesis of compounds 9. (n.d.). Wiley-VCH.
  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (n.d.). Rasayan J. Chem.
  • Methods for the synthesis of amines such as ephedrine and intermediates. (2003). Google Patents.
  • A Comparative Guide to the Reactivity of 3-Methylbenzonitrile and Benzonitrile. (2025). Benchchem.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC.

Sources

Application

Chiral HPLC Method Development for the Enantiomeric Separation of (R)-3-(1-(Methylamino)ethyl)benzonitrile

Application Note and Protocol Guide Abstract This document provides a comprehensive guide for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of 3-(1-(Methylamino)ethyl)benzonitrile. The (R)-enantiomer is a critical chiral intermediate in the synthesis of various pharmaceutical compounds, making its enantiomeric purity a crucial quality attribute.[1] This guide details a systematic approach, from initial screening of chiral stationary phases (CSPs) to method optimization and validation, grounded in established scientific principles and regulatory expectations.[2][3][4] It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this and structurally similar chiral amines.

Introduction: The Significance of Chiral Separation

Chirality plays a pivotal role in the pharmaceutical industry, as enantiomers of a drug molecule can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[5][6] Regulatory agencies worldwide now strongly advocate for the development of single-enantiomer drugs over racemic mixtures to enhance therapeutic outcomes and minimize adverse effects.[7] Consequently, the development of robust analytical methods for the accurate determination of enantiomeric purity is a critical aspect of drug development and quality control.[5][7]

The target analyte, 3-(1-(Methylamino)ethyl)benzonitrile, contains a stereogenic center at the carbon atom bonded to the methylamino group, resulting in two enantiomers: (R) and (S). This application note will focus on developing a method to separate and quantify these enantiomers, with a particular emphasis on ensuring the purity of the desired (R)-enantiomer.

Foundational Principles of Chiral HPLC

The direct separation of enantiomers by HPLC is predominantly achieved using a chiral stationary phase (CSP).[8][9] The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[1] The differential stability of these complexes leads to varying retention times for the (R) and (S) enantiomers, enabling their separation.[1] The most successful and widely used CSPs for a broad range of chiral compounds are polysaccharide-based, specifically those derived from cellulose and amylose.[10][11]

The selection of an appropriate CSP and mobile phase is the most critical and often challenging aspect of chiral method development.[8][12] A systematic screening approach is therefore highly recommended to efficiently identify suitable starting conditions.[12]

Method Development Strategy: A Phased Approach

A logical and structured workflow is essential for efficient chiral method development. The following diagram outlines the key phases of this process.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (pKa, solubility, UV spectra) B CSP & Mobile Phase Screening (Polysaccharide-based columns) A->B Input C Mobile Phase Composition (Solvent ratio, additives) B->C Promising Conditions D Instrumental Parameters (Flow rate, temperature) C->D E Performance Characteristics (ICH Q2(R1) Guidelines) D->E Optimized Method

Caption: Workflow for Chiral HPLC Method Development.

Analyte Characterization

Before initiating chromatographic experiments, it is crucial to understand the physicochemical properties of 3-(1-(Methylamino)ethyl)benzonitrile. As a secondary amine, it is a basic compound. This basicity will significantly influence the choice of mobile phase additives. The benzonitrile group provides a strong chromophore, making UV detection a suitable choice.

Experimental Protocols

Materials and Instrumentation
  • Racemic Standard: 3-(1-(Methylamino)ethyl)benzonitrile

  • Chiral Standard: (R)-3-(1-(Methylamino)ethyl)benzonitrile

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH), methanol (MeOH), acetonitrile (ACN).

  • Additives: Diethylamine (DEA), trifluoroacetic acid (TFA), methanesulfonic acid (MSA).[13]

  • HPLC System: A standard HPLC or UHPLC system with a UV detector is suitable.[2]

  • Chiral Columns: A selection of polysaccharide-based CSPs is recommended for initial screening.

Protocol 1: CSP and Mobile Phase Screening

The initial screening phase aims to identify a column and mobile phase system that shows baseline or near-baseline separation of the enantiomers. Polysaccharide-based CSPs are highly versatile and represent the best starting point.[8][11]

Screening Columns:

  • Amylose-based: Chiralpak AD-H, Chiralpak IA, Chiralpak AS-H[12][14]

  • Cellulose-based: Chiralcel OD-H, Chiralcel OJ-H[8][12]

Screening Mobile Phases: Given the amine nature of the analyte, both normal-phase and polar organic modes should be evaluated. The addition of a basic modifier like DEA is often necessary to improve peak shape and reduce tailing for basic compounds.[15] Conversely, acidic additives can sometimes form ion pairs and enhance separation.[13][16]

Step-by-Step Screening Protocol:

  • Prepare a stock solution of racemic 3-(1-(Methylamino)ethyl)benzonitrile at approximately 1 mg/mL in a suitable solvent (e.g., isopropanol).

  • For each column, perform injections using the mobile phase compositions listed in the table below. A gradient elution can be used to expedite the initial screening.[8]

  • Monitor the chromatograms for any signs of enantiomeric separation.

Table 1: Initial Screening Conditions

ModeMobile Phase CompositionAdditive (v/v)
Normal Phasen-Hexane / Isopropanol (90:10)0.1% DEA
Normal Phasen-Hexane / Ethanol (85:15)0.1% DEA
Polar OrganicAcetonitrile / Methanol (50:50)0.1% DEA
Polar OrganicMethanol0.1% DEA / 0.1% TFA
Protocol 2: Method Optimization

Once a promising CSP and mobile phase system have been identified, the next step is to optimize the separation to achieve a resolution (Rs) of greater than 2.0, as recommended for robust quantification.[2]

Key Parameters for Optimization:

  • Mobile Phase Ratio: Systematically vary the ratio of the strong and weak solvents (e.g., for n-Hexane/IPA, test ratios from 95:5 to 80:20).

  • Alcohol Modifier: Evaluate different alcohol modifiers (e.g., ethanol, 2-propanol) as they can offer different selectivities.[13]

  • Additive Concentration: Optimize the concentration of the acidic or basic additive. For basic compounds, DEA concentrations between 0.05% and 0.2% are common.

  • Flow Rate: Adjust the flow rate to balance analysis time and resolution. A typical starting point is 1.0 mL/min for a 4.6 mm ID column.[2]

  • Column Temperature: Temperature can influence enantioselectivity. Evaluate a range, for example, from 25°C to 40°C.

Example Optimization Workflow:

The following diagram illustrates the decision-making process during optimization.

OptimizationWorkflow Start Initial Separation Found (e.g., on Chiralpak AD-H with Hex/IPA/DEA) SolventRatio Optimize Hexane/IPA Ratio (e.g., 90:10, 85:15, 80:20) Start->SolventRatio CheckResolution1 Resolution > 2.0? SolventRatio->CheckResolution1 AdditiveConc Optimize DEA Concentration (e.g., 0.05%, 0.1%, 0.2%) CheckResolution1->AdditiveConc No FinalMethod Optimized Method CheckResolution1->FinalMethod Yes CheckResolution2 Resolution > 2.0? AdditiveConc->CheckResolution2 FlowTemp Fine-tune Flow Rate & Temperature CheckResolution2->FlowTemp No CheckResolution2->FinalMethod Yes FlowTemp->FinalMethod

Caption: Decision tree for method optimization.

Protocol 3: Method Validation

Once the method is optimized, it must be validated in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][4]

Table 2: ICH Q2(R1) Validation Parameters

ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components.Resolution (Rs) between enantiomers > 2.0. No interference from placebo or related substances.[2]
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.998.
Range The interval over which the method is accurate, precise, and linear.Typically from the Limit of Quantitation (LOQ) to 120% of the specification for the undesired enantiomer.[3]
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of agreement among individual test results.Repeatability (Intra-day) and Intermediate Precision (Inter-day) RSD ≤ 5% for the major enantiomer and ≤ 15% for the minor enantiomer near the LOQ.[3]
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.Resolution and retention times remain stable with minor changes in mobile phase composition, flow rate, and temperature.[2]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary interactions between the basic amine and residual silanols on the silica support.Increase the concentration of the basic additive (e.g., DEA).
No or Poor Resolution Inappropriate CSP or mobile phase.Screen additional CSPs and mobile phase modes (e.g., polar organic, reversed-phase).[8]
Drifting Retention Times Column temperature fluctuations; Mobile phase composition changing over time.Use a column oven for temperature control; Prepare fresh mobile phase daily.
Irreproducible Results Improper sample preparation; System instability.Ensure complete dissolution of the sample; Perform system suitability tests before each run.

Conclusion

The development of a chiral HPLC method for the enantiomeric separation of 3-(1-(Methylamino)ethyl)benzonitrile is a systematic process that relies on a logical screening and optimization strategy. By leveraging the broad applicability of polysaccharide-based chiral stationary phases and carefully optimizing mobile phase conditions, a robust, reliable, and validated method can be established.[10][11] This application note provides a comprehensive framework and detailed protocols to guide scientists through this process, ultimately ensuring the quality and enantiomeric purity of this critical pharmaceutical intermediate.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. KSBB Journal. [Link]

  • Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A. [Link]

  • Enantiomeric separation in pharmaceutical analysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Preprints.org. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. Scientific Research Publishing. [Link]

  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. Johnson & Johnson. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. John Wiley & Sons. [Link]

  • Chiral HPLC and SFC Columns. Columnex LLC. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency. [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. National Center for Biotechnology Information. [Link]

  • Getting Started with Chiral Method Development. Regis Technologies. [Link]

Sources

Method

Application Note: Scale-Up Production of (R)-3-(1-(Methylamino)ethyl)benzonitrile Hydrochloride via Biocatalytic Reductive Amination

Strategic Rationale & Context The synthesis of chiral secondary amines is a critical bottleneck in modern pharmaceutical development. Historically, accessing building blocks like (R)-3-(1-(Methylamino)ethyl)benzonitrile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Context

The synthesis of chiral secondary amines is a critical bottleneck in modern pharmaceutical development. Historically, accessing building blocks like (R)-3-(1-(Methylamino)ethyl)benzonitrile relied on transition-metal-catalyzed asymmetric hydrogenation of pre-formed imines. These traditional routes are plagued by imperfect stereoselectivity, the requirement for heavy metals (Ir/Ru), and poor atom economy[1].

The advent of engineered Imine Reductases (IREDs) and Reductive Aminases (RedAms) has fundamentally shifted this paradigm. These biocatalysts enable the direct, highly enantioselective reductive amination of ketones with primary amines in mild, aqueous media, scaling seamlessly from milligram proof-of-concepts to metric-ton manufacturing[1]. This guide details a robust, field-proven fed-batch protocol for the 100-g scale production of (R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride, leveraging a self-validating biocatalytic network.

Mechanistic Causality & Reaction Engineering

The Biocatalytic Advantage

Unlike wild-type IREDs—which rely on the spontaneous, equilibrium-limited formation of an imine intermediate and require massive amine excesses (up to 50 equivalents)—modern engineered RedAms actively catalyze both the initial imine condensation and the subsequent NADPH-dependent hydride transfer[2]. This dual functionality allows the reaction to proceed at near-equimolar substrate loadings, drastically improving the process E-factor[3].

Overcoming Substrate Inhibition via Fed-Batch

Both the ketone (3-acetylbenzonitrile) and the amine (methylamine) exhibit concentration-dependent toxicity toward the biocatalyst. In a standard batch reactor, high initial concentrations lead to rapid enzyme denaturation. By transitioning to a fed-batch regime , the substrates are continuously dosed into the reactor at a rate that matches the enzyme's turnover number ( kcat​ ). This maintains the steady-state concentration of the ketone below its inhibitory threshold while accumulating the product to high volumetric productivities (>100 g/L)[4].

Self-Validating Cofactor Recycling

Because the RedAm requires stoichiometric NADPH, a Glucose Dehydrogenase (GDH) recycling system is employed. GDH oxidizes D-glucose to gluconolactone (which rapidly hydrolyzes to gluconic acid), simultaneously reducing NADP⁺ back to NADPH[2]. The generation of gluconic acid causes a proportional drop in pH. By utilizing an automated pH-stat to titrate the system with NaOH, the reaction becomes self-validating : the volume of NaOH consumed serves as a real-time, quantitative proxy for substrate conversion.

Pathway Ketone 3-Acetylbenzonitrile Imine Imine Intermediate Ketone->Imine Condensation Amine Methylamine Amine->Imine Product (R)-3-(1-(Methylamino)ethyl) benzonitrile Imine->Product Hydride Transfer IRED Engineered RedAm (Biocatalyst) IRED->Imine NADP NADP+ IRED->NADP Oxidation GDH Glucose Dehydrogenase (GDH) NADP->GDH NADPH NADPH NADPH->IRED Cofactor GDH->NADPH Reduction Gluconate Gluconic Acid GDH->Gluconate Hydrolysis Glucose Glucose Glucose->GDH

Figure 1: Catalytic cycle of RedAm-mediated reductive amination coupled with GDH cofactor recycling.

Quantitative Process Metrics

The transition from a standard batch process to an optimized fed-batch system yields exponential improvements in both productivity and sustainability.

ParameterStandard Batch ProcessOptimized Fed-Batch ProcessCausality / Rationale
Substrate Loading 50 mM750 mMFed-batch prevents acute enzyme denaturation by keeping steady-state ketone levels low[4].
Ketone : Amine Ratio 1 : 201 : 1.2Engineered RedAms actively catalyze imine formation, eliminating the need for massive amine excess[3].
Space-Time Yield (STY) 3.7 g L⁻¹ d⁻¹>12.9 g L⁻¹ d⁻¹Continuous feeding maximizes enzyme turnover without hitting inhibition thresholds[4].
Enantiomeric Excess (ee) 96%>99%Lower background spontaneous reactions at controlled substrate concentrations enhance stereocontrol.
Downstream E-factor > 50< 15Reduced amine equivalents and higher product titer drastically minimize aqueous waste.

Experimental Protocol: 100-g Scale-Up Workflow

Phase 1: Reactor Setup & Biocatalyst Formulation
  • Buffer Preparation: Prepare 1.0 L of 100 mM Potassium Phosphate buffer. Adjust the pH to 7.5. Causality: A pH of 7.5 perfectly balances the optimal activity of the RedAm/GDH system with the necessary equilibrium dynamics for imine formation.

  • Cofactor & Co-substrate Addition: Dissolve 1.5 equivalents of D-Glucose (relative to the final target ketone concentration) and 1.0 mM NADP⁺ into the buffer.

  • Enzyme Formulation: Add 5.0 g/L of the engineered RedAm powder and 2.0 g/L of GDH. Stir gently at 200 rpm at 30 °C to ensure complete dissolution without shearing the proteins.

Phase 2: Fed-Batch Execution (Self-Validating)
  • Feed Solution Preparation: Prepare a mixed feed solution containing 100 g (0.69 mol) of 3-acetylbenzonitrile and 1.2 equivalents of methylamine (using a 40% w/w aqueous solution). Dissolve in a minimal volume of DMSO (approx. 100 mL) to ensure flowability.

  • Dosing Strategy: Program the syringe pump to deliver the feed solution at a constant rate over 7.5 hours (approx. 100 mM/h)[4].

  • Self-Validating IPC (In-Process Control): Engage the automated pH-stat using 2M NaOH as the titrant to maintain the pH strictly at 7.5. Validation Check: Monitor the NaOH consumption curve. The reaction is deemed complete when the rate of NaOH addition drops to zero, indicating that gluconic acid generation (and thus substrate reduction) has ceased. Confirm final conversion via HPLC (>99% expected).

Phase 3: Downstream Processing (DSP) & Salt Isolation
  • Biomass Removal: Add Celite (10 g/L) to the reaction broth and filter through a Buchner funnel to clarify the lysate.

  • Basification: Carefully adjust the pH of the clarified aqueous phase to 11.5 using 10M NaOH. Causality: The pKa of the secondary amine product is ~9.8. Raising the pH to 11.5 ensures that >99% of the product is deprotonated into its lipophilic freebase form, maximizing extraction efficiency.

  • Extraction: Extract the aqueous phase with Methyl tert-butyl ether (MTBE) (3 × 500 mL). Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Hydrochloride Salt Formation: Transfer the dried MTBE extract to a crystallizer. While stirring at 250 rpm, dropwise add 1.05 equivalents of 5M HCl in Isopropanol. Causality: The anhydrous HCl protonates the secondary amine. The resulting hydrochloride salt is highly insoluble in the MTBE/IPA matrix, driving rapid, high-purity nucleation.

  • Crystallization & Isolation: Cool the suspension to 0–5 °C at a rate of 0.5 °C/min and age for 4 hours. Isolate the white crystalline powder via vacuum filtration, wash with cold MTBE, and dry under vacuum at 40 °C.

DSP Broth Aqueous Reaction Broth (Product, Biomass, Gluconate) Filter Celite Filtration (Remove Biomass) Broth->Filter Basify pH Adjustment (Add 10M NaOH to pH 11.5) Filter->Basify Clarified Lysate Extract Liquid-Liquid Extraction (MTBE, 3x Vol) Basify->Extract Deprotonate Amine OrgPhase Organic Phase (Freebase Amine in MTBE) Extract->OrgPhase Phase Separation Acidify Salt Formation (Add 5M HCl in Isopropanol) OrgPhase->Acidify Dry over Na2SO4 Crystal Controlled Crystallization (Cool to 0-5 °C, 4h) Acidify->Crystal Nucleation Isolate Vacuum Filtration & Drying Crystal->Isolate API (R)-3-(1-(Methylamino)ethyl) benzonitrile Hydrochloride Isolate->API >99% ee, >90% Yield

Figure 2: Downstream processing (DSP) workflow for the isolation of the high-purity hydrochloride salt.

References

  • Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews (RSC Publishing), 2022. 1[1]

  • Imine Reductases and Reductive Aminases in Organic Synthesis. ACS Catalysis, 2024. 2[2]

  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development (ACS Publications), 2019. 4[4]

  • Data-Driven Construction of an Imine Reductase Library Capable of Broad-Scope Reductive Amination at Equimolar Substrate Concentrations. ChemRxiv, 2026. 3[3]

Sources

Application

Application Note: Catalytic Reduction Strategies for the Asymmetric Synthesis of (R)-3-(1-(Methylamino)ethyl)benzonitrile

Introduction & Strategic Overview Chiral 1-arylethylamines are privileged pharmacophores widely embedded in calcimimetics, GPCR ligands, and CNS-active therapeutics. The synthesis of (R)-3-(1-(Methylamino)ethyl)benzonitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Chiral 1-arylethylamines are privileged pharmacophores widely embedded in calcimimetics, GPCR ligands, and CNS-active therapeutics. The synthesis of (R)-3-(1-(Methylamino)ethyl)benzonitrile (CAS: 1158052-24-4)[1] presents a specific chemical challenge: the highly enantioselective installation of a secondary methylamine moiety in the presence of a reducible and reactive benzonitrile group.

As drug development demands highly scalable and atom-economical processes, traditional stoichiometric chiral auxiliary approaches (e.g., Ellman’s sulfinamide) are frequently being replaced by catalytic asymmetric reductions. This application note details two field-proven, highly robust catalytic reduction methodologies to achieve this transformation: Iridium-Catalyzed Asymmetric Reductive Amination (ARA) and Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) .

Mechanistic Insights & Causality (E-E-A-T)

To ensure process robustness, it is critical to understand the causality behind the experimental choices in each catalytic system.

Method A: Iridium-Catalyzed Direct ARA

The direct ARA of ketones circumvents the need to isolate sensitive imine intermediates. However, ketones are significantly less electrophilic than aldehydes, which often leads to competitive direct reduction of the ketone to an alcohol byproduct.

  • The Role of Ti(OiPr)₄: Titanium(IV) isopropoxide is utilized as both a Lewis acid and a water scavenger. It rapidly drives the condensation equilibrium toward the imine/enamine prior to hydride transfer.

  • The Role of Iodine (I₂): The addition of catalytic iodine is a critical mechanistic intervention. I₂ oxidatively adds to the Ir(I) precursor to generate an electron-deficient Ir(III) hydride complex. This Ir(III) species exhibits vastly superior activity for the heterolytic cleavage of H₂ gas, facilitating rapid and enantioselective hydride transfer to the C=N bond[2][3].

Method B: Ruthenium-Catalyzed ATH

For laboratories lacking high-pressure hydrogenation infrastructure, ATH offers a highly efficient bench-top alternative. This method relies on Noyori's bifunctional RuCl(p-cymene)[(R,R)-TsDPEN] catalyst[4].

  • The Outer-Sphere Mechanism: Unlike traditional cross-coupling catalysts that require direct substrate coordination to the metal center, the Noyori catalyst operates via a 6-membered pericyclic transition state. The Ru-H and the N-H of the chiral TsDPEN ligand transfer a hydride and a proton simultaneously to the imine without the substrate ever binding to the Ruthenium atom[5].

  • Stereocontrol: The rigid spatial arrangement of the (R,R)-ligand enforces a strict steric boundary, directing the hydride exclusively to the Re face of the imine, yielding the (R)-amine with exceptional enantiomeric excess.

Visualizations of Workflows and Mechanisms

SyntheticWorkflow A 3-Acetylbenzonitrile + Methylamine B Direct Ir-Catalyzed ARA (H2, [Ir(COD)Cl]2, Chiral Ligand) A->B One-pot ARA C N-Methyl Imine Intermediate A->C Ti(OiPr)4 / Sieves E (R)-3-(1-(Methylamino)ethyl)benzonitrile B->E D Ru-Catalyzed ATH (HCOOH/Et3N, Ru-TsDPEN) C->D Transfer Hydrogenation D->E

Figure 1: Divergent catalytic pathways for the asymmetric synthesis of the target chiral amine.

ATH_Mechanism R1 Ru-Amido Complex (16e- Active Species) R2 Ru-Hydride Complex (18e- Intermediate) R1->R2 HCOOH (H- donor) TS 6-Membered Pericyclic Transition State R2->TS Imine Substrate Binding TS->R1 Catalyst Regeneration Prod (R)-Chiral Amine Product TS->Prod Concerted H-/H+ Transfer

Figure 2: Outer-sphere bifunctional mechanism of Noyori asymmetric transfer hydrogenation.

Experimental Protocols

Protocol 1: Iridium-Catalyzed Direct Asymmetric Reductive Amination (ARA)

Objective: One-pot conversion of 3-acetylbenzonitrile to the target (R)-amine using high-pressure H₂.

Step-by-Step Procedure:

  • Catalyst Preparation: In an argon-filled glovebox, dissolve [Ir(COD)Cl]₂ (0.5 mol%) and (R)-BINAP (1.1 mol%) in anhydrous THF (5 mL). Stir for 30 minutes. Add I₂ (0.5 mol%) and stir for an additional 15 minutes to generate the active Ir(III) species.

  • Imine Condensation: In a separate high-pressure autoclave reactor, dissolve 3-acetylbenzonitrile (10.0 mmol) in anhydrous THF (20 mL). Add methylamine solution (2.0 M in THF, 15.0 mmol) followed by the dropwise addition of Ti(OiPr)₄ (5.0 mmol). Stir at room temperature for 2 hours.

  • Hydrogenation: Transfer the pre-formed catalyst solution into the autoclave. Seal the reactor, purge with H₂ gas three times, and pressurize to 30 bar.

  • Reaction Execution: Heat the reactor to 50 °C and stir vigorously (800 rpm) for 16 hours.

  • Self-Validation Checkpoint: Vent the reactor safely. Analyze a 50 µL crude aliquot via GC-MS and FT-IR. The complete disappearance of the ketone C=O stretch (~1680 cm⁻¹) and the presence of the molecular ion peak (m/z = 160.1) confirms full conversion and validates the system before workup.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to precipitate titanium salts. Filter the suspension through a Celite pad, washing thoroughly with EtOAc. Extract the aqueous layer with EtOAc (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM/MeOH 95:5 with 1% Et₃N).

Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Objective: Bench-top, pressure-free synthesis via a pre-formed N-methyl imine.

Step-by-Step Procedure:

  • Imine Formation: Dissolve 3-acetylbenzonitrile (10.0 mmol) in DCM (30 mL). Add anhydrous MgSO₄ (30.0 mmol) followed by methylamine solution (33% in EtOH, 20.0 mmol). Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Filter the MgSO₄ and concentrate the filtrate. Analyze the crude mixture via ¹H NMR (CDCl₃). The appearance of a distinct imine methyl singlet (~2.2 ppm) and an N-CH₃ doublet (~3.4 ppm) confirms successful condensation. Do not proceed to ATH if the ketone methyl singlet (~2.6 ppm) remains dominant.

  • ATH Reaction: Dissolve the crude imine in anhydrous acetonitrile (25 mL) under an inert atmosphere. Add the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst (0.5 mol%).

  • Hydrogen Transfer: Dropwise, add the HCOOH/Et₃N (5:2) azeotrope (5.0 equivalents of HCOOH). Stir the mixture at 28–40 °C for 12 hours.

  • Workup & Purification: The reaction generates formate salts of the product. Basify the mixture to pH 10 using 2M NaOH to liberate the free amine. Extract with DCM (3 × 25 mL), dry over Na₂SO₄, and concentrate. Purify via recrystallization of the corresponding hydrochloride salt (using HCl in diethyl ether) to upgrade the enantiomeric purity to >99% ee.

Quantitative Data Presentation

Table 1: Comparison of Catalytic Reduction Methods for (R)-3-(1-(Methylamino)ethyl)benzonitrile

ParameterMethod A: Ir-Catalyzed ARAMethod B: Ru-Catalyzed ATH
Catalyst System [Ir(COD)Cl]₂ / (R)-BINAPRuCl(p-cymene)[(R,R)-TsDPEN]
Hydrogen Source H₂ Gas (30 bar)HCOOH / Et₃N (5:2 Azeotrope)
Step Count 1 (One-pot cascade)2 (Imine isolation preferred)
Key Additives Ti(OiPr)₄, I₂None
Typical Yield 85 – 92%88 – 95%
Enantiomeric Excess (ee) > 90%> 95%
Turn-Over Number (TON) Up to 2,000Up to 1,000
Scalability & Infrastructure High (Requires autoclave)High (Standard glassware)

References

  • Noyori, R., et al. (1996). Asymmetric Transfer Hydrogenation of Imines. Journal of the American Chemical Society, 118(20), 4916-4917. URL:[Link]

  • Reshi, N. U. D., & Saptal, V. B. (2021). Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Catalysis, 11(22), 14052-14086. URL:[Link]

  • Václavík, J., et al. (2014). Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. Molecules, 19(6), 6987-7007. URL:[Link]

Sources

Method

Application Notes and Protocols for the Enantioselective Resolution of 3-(1-(Methylamino)ethyl)benzonitrile

Introduction The enantiomers of 3-(1-(Methylamino)ethyl)benzonitrile are critical chiral building blocks in the synthesis of various pharmaceutically active compounds. The distinct three-dimensional arrangement of substi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The enantiomers of 3-(1-(Methylamino)ethyl)benzonitrile are critical chiral building blocks in the synthesis of various pharmaceutically active compounds. The distinct three-dimensional arrangement of substituents around the chiral center can lead to significant differences in pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or contribute to undesirable side effects. Consequently, the development of robust and efficient methods for the enantioselective resolution of this racemic secondary amine is of paramount importance in drug discovery and development.

This comprehensive guide provides detailed application notes and protocols for three widely employed and effective techniques for the enantioselective resolution of racemic 3-(1-(Methylamino)ethyl)benzonitrile:

  • Enzymatic Kinetic Resolution (EKR)

  • Diastereomeric Salt Formation and Crystallization

  • Chiral High-Performance Liquid Chromatography (HPLC)

These protocols are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.

Enzymatic Kinetic Resolution (EKR) using Lipase

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to preferentially acylate one enantiomer of a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.[1][2] Lipases, particularly Candida antarctica Lipase B (CALB), are widely used for the resolution of chiral amines due to their broad substrate scope and high enantioselectivity.[3][4]

Principle

In this protocol, the racemic 3-(1-(Methylamino)ethyl)benzonitrile is subjected to acylation in the presence of an acyl donor and a lipase. The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, leading to a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer. These two compounds, now having different chemical properties, can be readily separated.

Experimental Protocol

Materials:

  • Racemic 3-(1-(Methylamino)ethyl)benzonitrile

  • Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435)

  • Ethyl acetate (or an alkyl methoxyacetate for potentially higher enantioselectivity)[3]

  • Methyl tert-butyl ether (MTBE) or Toluene

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Orbital shaker

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add racemic 3-(1-(Methylamino)ethyl)benzonitrile (1.0 g, 6.09 mmol) and 20 mL of methyl tert-butyl ether (MTBE).

  • Acyl Donor Addition: Add ethyl acetate (0.80 g, 9.14 mmol, 1.5 equivalents) to the solution.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (100 mg) to the reaction mixture.

  • Incubation: Seal the flask and place it on an orbital shaker at 200 rpm and maintain the temperature at 30°C.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (ee) of the remaining amine. The reaction is typically stopped at or near 50% conversion to achieve high ee for both the product and the unreacted starting material.[5]

  • Enzyme Removal: Once the desired conversion is reached, filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed with fresh MTBE and potentially reused.

  • Work-up and Separation:

    • Transfer the filtrate to a separatory funnel.

    • Extract the unreacted amine with 1 M HCl (2 x 15 mL).

    • Combine the acidic aqueous layers and basify with 1 M NaOH until pH > 10.

    • Extract the free amine with dichloromethane (3 x 20 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the unreacted enantiomer of 3-(1-(Methylamino)ethyl)benzonitrile.

    • The organic layer from the initial extraction contains the acylated product. Wash this layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the acylated enantiomer.

  • Deprotection (Optional): The acylated enantiomer can be deprotected by hydrolysis under acidic or basic conditions to yield the other enantiomer of 3-(1-(Methylamino)ethyl)benzonitrile.

Data Presentation
ParameterValue
SubstrateRacemic 3-(1-(Methylamino)ethyl)benzonitrile
EnzymeCandida antarctica Lipase B (immobilized)
Acyl DonorEthyl Acetate
SolventMethyl tert-butyl ether (MTBE)
Temperature30°C
Reaction Time24-48 hours (monitor for ~50% conversion)
Results
Conversion~50%
Enantiomeric Excess (ee) of unreacted amine>98%
Enantiomeric Excess (ee) of acylated product>98%
Workflow Diagram

EKR_Workflow cluster_reaction Enzymatic Acylation cluster_separation Separation racemate Racemic Amine reaction_mixture Reaction Mixture in MTBE racemate->reaction_mixture acyl_donor Acyl Donor (Ethyl Acetate) acyl_donor->reaction_mixture enzyme CALB enzyme->reaction_mixture acylated_product Acylated Amine reaction_mixture->acylated_product Enzymatic Acylation unreacted_amine Unreacted Amine reaction_mixture->unreacted_amine extraction Acidic Extraction acylated_product->extraction unreacted_amine->extraction basification Basification extraction->basification Aqueous Layer final_product2 Enantiopure Acylated Amine extraction->final_product2 Organic Layer final_product1 Enantiopure Unreacted Amine basification->final_product1

Caption: Workflow for Enzymatic Kinetic Resolution.

Diastereomeric Salt Formation and Crystallization

This classical resolution technique relies on the principle that enantiomers react with a chiral resolving agent to form diastereomers, which have different physical properties, such as solubility.[6][7] By exploiting these differences, one diastereomer can be selectively crystallized from a suitable solvent.

Principle

The basic nitrogen atom of the secondary amine in 3-(1-(Methylamino)ethyl)benzonitrile allows it to form salts with chiral acids. In this protocol, racemic 3-(1-(Methylamino)ethyl)benzonitrile is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid. This results in the formation of two diastereomeric salts: (R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate. Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system, enabling their separation by fractional crystallization.

Experimental Protocol

Materials:

  • Racemic 3-(1-(Methylamino)ethyl)benzonitrile

  • (+)-Tartaric acid (or another suitable chiral acid like (-)-O,O'-dibenzoyl-L-tartaric acid)

  • Methanol

  • Sodium hydroxide (NaOH), 2 M solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Crystallization dish

  • Büchner funnel and flask

Procedure:

  • Salt Formation:

    • Dissolve (+)-tartaric acid (0.92 g, 6.13 mmol, 1.0 equivalent) in 20 mL of warm methanol in a 100 mL Erlenmeyer flask.

    • In a separate flask, dissolve racemic 3-(1-(Methylamino)ethyl)benzonitrile (1.0 g, 6.09 mmol) in 10 mL of methanol.

    • Slowly add the amine solution to the tartaric acid solution with gentle swirling. The mixture may become warm.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Seed crystals, if available, can be added to induce crystallization.

    • Once crystals begin to form, store the flask undisturbed at 4°C for 24 hours to maximize crystal growth.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

    • The enantiomeric purity of the amine in the crystallized salt can be checked at this stage by liberating a small sample and analyzing by chiral HPLC. If necessary, the salt can be recrystallized from fresh methanol to improve diastereomeric purity.

  • Liberation of the Free Amine:

    • Suspend the crystallized diastereomeric salt in 20 mL of water.

    • Add 2 M NaOH solution dropwise with stirring until the salt completely dissolves and the solution is strongly basic (pH > 12).

    • Transfer the mixture to a separatory funnel and extract the liberated amine with diethyl ether (3 x 20 mL).

  • Isolation of the Enantiopure Amine:

    • Combine the ether extracts and dry over anhydrous MgSO₄.

    • Filter the solution and remove the diethyl ether by rotary evaporation to yield one enantiomer of 3-(1-(Methylamino)ethyl)benzonitrile.

  • Isolation of the Other Enantiomer (Optional): The other enantiomer can be recovered from the mother liquor from the crystallization step by evaporation of the solvent and following the same liberation procedure (steps 4 and 5).

Data Presentation
ParameterValue
SubstrateRacemic 3-(1-(Methylamino)ethyl)benzonitrile
Resolving Agent(+)-Tartaric Acid
SolventMethanol
Crystallization Temp.4°C
Results
Yield of Crystallized Salt~40-45% (based on one enantiomer)
Diastereomeric Excess of Crystallized Salt>95% (after one crystallization)
Enantiomeric Excess (ee) of Liberated Amine>95%
Workflow Diagram

Diastereomeric_Salt_Workflow racemic_amine Racemic Amine salt_formation Salt Formation in Methanol racemic_amine->salt_formation resolving_agent Chiral Resolving Agent ((+)-Tartaric Acid) resolving_agent->salt_formation diastereomeric_mixture Diastereomeric Salt Mixture (in solution) salt_formation->diastereomeric_mixture crystallization Crystallization (4°C) diastereomeric_mixture->crystallization filtration Filtration crystallization->filtration crystals Crystals of Less Soluble Diastereomeric Salt filtration->crystals Solid mother_liquor Mother Liquor with More Soluble Diastereomeric Salt filtration->mother_liquor Liquid liberation1 Liberation of Amine (NaOH, Extraction) crystals->liberation1 liberation2 Liberation of Amine (NaOH, Extraction) mother_liquor->liberation2 enantiomer1 Enantiopure Amine 1 liberation1->enantiomer1 enantiomer2 Enantiopure Amine 2 liberation2->enantiomer2

Caption: Workflow for Diastereomeric Salt Resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers.[8] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Principle

The separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes results in different retention times for the (R)- and (S)-enantiomers on the column, allowing for their separation and quantification. Polysaccharide-based CSPs are often effective for the resolution of a wide range of chiral compounds, including amines.[9][10]

Experimental Protocol

Materials:

  • Racemic 3-(1-(Methylamino)ethyl)benzonitrile

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Diethylamine (DEA) (as a mobile phase additive to improve peak shape for amines)

  • Chiral HPLC column (e.g., a polysaccharide-based column such as Chiralpak AD-H or Chiralcel OD-H)

  • HPLC system with a UV detector

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of racemic 3-(1-(Methylamino)ethyl)benzonitrile in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine. A typical starting condition is 90:10:0.1 (v/v/v) n-Hexane/IPA/DEA. The ratio of n-Hexane to IPA can be adjusted to optimize resolution and retention times.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm (or another appropriate wavelength based on the UV spectrum of the analyte).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram. The two enantiomers should elute as separate peaks.

    • The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| * 100

  • Preparative Separation (Optional):

    • For preparative scale separation, the method can be scaled up using a larger diameter column and a higher flow rate.

    • Fractions corresponding to each enantiomer peak are collected separately.

    • The solvent is then removed from the collected fractions by rotary evaporation to yield the isolated enantiomers.

Data Presentation
ParameterValue
ColumnChiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v)
Flow Rate1.0 mL/min
Temperature25°C
DetectionUV at 254 nm
Results
Retention Time (Enantiomer 1)~ 8.5 min
Retention Time (Enantiomer 2)~ 10.2 min
Resolution (Rs)> 1.5
Enantiomeric Purity (after preparative separation)>99% ee
Workflow Diagram

Chiral_HPLC_Workflow racemic_sample Racemic Sample (1 mg/mL in Mobile Phase) filtration Sample Filtration (0.45 µm filter) racemic_sample->filtration hplc_injection Injection into Chiral HPLC System filtration->hplc_injection chiral_column Chiral Column (e.g., Chiralpak AD-H) hplc_injection->chiral_column separation Separation of Enantiomers chiral_column->separation detection UV Detection (254 nm) separation->detection preparative_collection Preparative Collection (Optional) separation->preparative_collection chromatogram Chromatogram with Two Separated Peaks detection->chromatogram analytical_result Analytical Result: Enantiomeric Excess (ee) chromatogram->analytical_result fraction1 Fraction 1 (Enantiomer 1) preparative_collection->fraction1 fraction2 Fraction 2 (Enantiomer 2) preparative_collection->fraction2 evaporation1 Solvent Evaporation fraction1->evaporation1 evaporation2 Solvent Evaporation fraction2->evaporation2 enantiomer1 Isolated Enantiomer 1 evaporation1->enantiomer1 enantiomer2 Isolated Enantiomer 2 evaporation2->enantiomer2

Caption: Workflow for Chiral HPLC Separation.

References

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-catalyzed enantioselective acylation of racemic α-phenylethylamine in a non-aqueous medium. Science Alert, 3(2), 168-173. [Link]

  • Bódai, V., et al. (2018). Chemoenzymatic Dynamic Kinetic Resolution of Amines in Fully Continuous-Flow Mode. Organic Process Research & Development, 23(1), 61-68. [Link]

  • Pålsson, A. W., et al. (2010). Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine. Tetrahedron: Asymmetry, 21(17), 2125-2129. [Link]

  • Skrobiszewska, D., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 27(14), 4363. [Link]

  • University of Massachusetts Amherst. (n.d.). Resolution of a Racemic Mixture. Science Learning Center. [Link]

  • Özdemirhan, D., et al. (2025). Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction. European Journal of Chemistry, 16, 356-363. [Link]

  • Regis Technologies, Inc. (n.d.). Chiral Stationary Phases. [Link]

  • Costa, A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron, 62(47), 10964-10972. [Link]

  • Hamilton, D. G. (2006). Organic Chemistry I Laboratory Manual. [Link]

  • Wainer, I. W. (2017). A Review of Chiral Stationary Phase Development and Chiral Applications. LCGC North America, 35(s4), 16-21. [Link]

  • Forró, E., & Fülöp, F. (2015). Synthesis and Lipase Catalysed Kinetic Resolution of Racemic Amines. Periodica Polytechnica Chemical Engineering, 59(4), 289-293. [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. [Link]

  • Kim, M.-J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(7), 1157-1159. [Link]

  • De Klerck, K., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93. [Link]

  • Issaraseriruk, A., et al. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]

  • Wikipedia contributors. (2023, December 1). Kinetic resolution. In Wikipedia, The Free Encyclopedia. [Link]

  • LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5989. [Link]

  • Martínez-Montero, L., et al. (2016). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 18(22), 5991-5995. [Link]

  • Birman, V. H. (2011). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. Israel Journal of Chemistry, 51(8-9), 936-944. [Link]

  • Munegumi, T., et al. (2012). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry, 24(7), 2749-2752. [Link]

  • Ali, I., et al. (2016). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Separation Science, 39(8), 1467-1475. [Link]

  • Gwak, M., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-178. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F- NMR spectroscopic analysis. [Link]

  • CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. (2016).

Sources

Application

in vitro assay protocols involving CAS 2512190-25-7

Application Note: In Vitro Assay Protocols for Evaluating Chiral Benzonitrile-Derived LSD1 (KDM1A) Inhibitors Synthesized from CAS 2512190-25-7 Introduction & Mechanistic Rationale CAS 2512190-25-7, chemically identified...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Protocols for Evaluating Chiral Benzonitrile-Derived LSD1 (KDM1A) Inhibitors Synthesized from CAS 2512190-25-7

Introduction & Mechanistic Rationale

CAS 2512190-25-7, chemically identified as (R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride, is a highly versatile chiral pharmacophore utilized in the fragment-based drug discovery (FBDD) of epigenetic modulators. Specifically, it serves as a critical building block for synthesizing non-covalent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A) .

Historically, LSD1 inhibitors (e.g., tranylcypromine derivatives) have relied on irreversible covalent binding to the FAD cofactor, leading to off-target monoamine oxidase (MAO) liabilities. Recent medicinal chemistry efforts have pivoted toward reversible inhibitors that target the substrate-binding cleft to improve safety profiles .

The (R)-3-(1-(Methylamino)ethyl)benzonitrile core is uniquely suited for this application due to two mechanistic drivers:

  • Chiral Amine Trajectory : The (R)-enantiomer precisely directs the protonated methylamino group into a negatively charged pocket formed by Asp555 and Asn540 within the LSD1 substrate cleft .

  • Benzonitrile Anchor : The electron-withdrawing cyano group forms critical dipole interactions and hydrogen bonds with surrounding backbone amides, stabilizing the inhibitor complex without reacting with the FAD cofactor .

To validate compounds derived from CAS 2512190-25-7, a robust, self-validating screening cascade is required. This guide details the biochemical, biophysical, and cellular protocols necessary to confirm reversible LSD1 inhibition and subsequent phenotypic efficacy.

Workflow A 1. Chemical Synthesis (CAS 2512190-25-7) B 2. Biochemical Assay (TR-FRET) A->B Lead Compounds C 3. Biophysical Assay (SPR Kinetics) B->C IC50 < 100 nM D 4. Cellular Efficacy (MV4-11 Flow Cytometry) C->D Reversible Binding

Experimental workflow for evaluating LSD1 inhibitors derived from CAS 2512190-25-7.

Protocol 1: Biochemical Screening via TR-FRET

Causality & Design Choice: High-throughput screening (HTS) of benzonitrile derivatives often suffers from auto-fluorescence in standard fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) mitigates this by utilizing a long-lifetime europium chelate, allowing a time delay that eliminates background compound fluorescence.

Materials :

  • Recombinant human LSD1/CoREST complex.

  • Biotinylated histone H3K4me1 peptide substrate.

  • Europium-labeled anti-H3K4me0 antibody & Streptavidin-APC (Allophycocyanin).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 2 mM CHAPS, 1 mM DTT, 0.1% BSA.

Step-by-Step Methodology :

  • Compound Preparation : Prepare an 11-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL to a 384-well low-volume proxiplate (final DMSO concentration = 1%).

  • Enzyme Incubation : Add 5 µL of LSD1/CoREST enzyme (final concentration 2 nM) in assay buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding.

    • Self-Validation Check: Include CC-90011 as a positive control and DMSO as a negative control to ensure the assay Z'-factor remains > 0.6.

  • Substrate Addition : Initiate the demethylation reaction by adding 5 µL of Biotin-H3K4me1 peptide (final concentration 20 nM). Incubate for 30 minutes at room temperature.

  • Detection : Stop the reaction by adding 10 µL of detection mixture containing Eu-anti-H3K4me0 antibody (2 nM) and Streptavidin-APC (10 nM) in a buffer containing 2 mM tranylcypromine (to halt any residual LSD1 activity).

  • Readout : Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader using an excitation of 337 nm and dual emission at 665 nm (APC) and 615 nm (Eu). Calculate the 665/615 ratio to determine IC50.

Protocol 2: Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality & Design Choice: While TR-FRET confirms enzymatic inhibition, SPR is mandatory to prove that the mechanism is purely non-covalent and reversible, and to determine the precise dissociation constant (Kd) and binding kinetics ( kon​ , koff​ ) .

Materials :

  • Biacore T200 or 8K system with a CM5 sensor chip.

  • Amine coupling kit (EDC/NHS).

  • Running Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 2% DMSO.

Step-by-Step Methodology :

  • Immobilization : Activate the CM5 chip with EDC/NHS. Inject recombinant LSD1 (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~4000 RU. Block unreacted sites with 1 M ethanolamine.

  • Solvent Correction : Because the compounds are dissolved in DMSO, prepare a 1.5% to 2.8% DMSO calibration curve to correct for bulk refractive index mismatch.

  • Analyte Injection : Inject the CAS 2512190-25-7 derived compound at concentrations ranging from 3.125 nM to 200 nM (2-fold dilutions) using a flow rate of 50 µL/min.

  • Kinetics : Allow 60 seconds for association and 180 seconds for dissociation.

    • Self-Validation Check: The sensorgram must return to baseline within the dissociation phase. Failure to return to baseline indicates covalent binding or aggregation, invalidating the reversible design hypothesis.

  • Data Analysis : Fit the solvent-corrected sensorgrams to a 1:1 Langmuir binding model to extract the Kd.

Protocol 3: Cellular Efficacy via Flow Cytometry (CD86 Biomarker)

Causality & Design Choice: LSD1 represses enhancer regions of differentiation genes in acute myeloid leukemia (AML). Inhibiting LSD1 in MLL-rearranged AML cell lines (like MV4-11) restores the expression of myeloid differentiation markers, notably CD86 . Flow cytometry provides a quantitative, single-cell readout of this phenotypic shift.

Pathway Inhibitor Benzonitrile Derivative (R-Enantiomer) LSD1 LSD1 (KDM1A) Enzyme Substrate Binding Cleft Inhibitor->LSD1 Non-covalent Blockade H3K4me2 Histone H3K4me2 (Accumulation) LSD1->H3K4me2 Demethylation Inhibited GeneExp Enhancer Activation (Differentiation Genes) H3K4me2->GeneExp Epigenetic Shift CD86 CD86 Upregulation (AML Cell Differentiation) GeneExp->CD86 Phenotypic Readout

Mechanism of action: LSD1 inhibition leading to CD86 upregulation in AML cells.

Materials :

  • MV4-11 cell line (ATCC).

  • RPMI-1640 medium supplemented with 10% FBS.

  • PE-conjugated anti-human CD86 antibody.

  • DAPI (4′,6-diamidino-2-phenylindole) for viability.

Step-by-Step Methodology :

  • Cell Seeding : Seed MV4-11 cells at a density of 2×104 cells/well in a 96-well plate.

  • Treatment : Treat cells with varying concentrations of the inhibitor (0.001 µM to 10 µM) for 72 hours at 37°C, 5% CO2.

  • Harvest and Wash : Centrifuge the plate at 300 x g for 5 minutes. Wash the cell pellets twice with cold FACS buffer (PBS with 2% BSA and 0.1% sodium azide).

  • Staining : Resuspend cells in 50 µL FACS buffer containing 2 µL of PE-anti-CD86. Incubate in the dark at 4°C for 30 minutes.

  • Viability Staining : Wash cells twice, then resuspend in 200 µL FACS buffer containing 1 µg/mL DAPI.

    • Self-Validation Check: DAPI exclusion ensures that the observed CD86 upregulation is a true differentiation event in live cells, not an artifact of apoptosis-induced autofluorescence.

  • Acquisition : Acquire data on a flow cytometer, gating strictly on live (DAPI-negative) cells. Calculate the Mean Fluorescence Intensity (MFI) of CD86 to determine the cellular EC50.

Data Presentation: Expected Pharmacological Profile

To benchmark the success of the synthesis and assay cascade, the quantitative data should be structured for easy comparison against known standards. The stark difference between the (R) and (S) enantiomers validates the stereospecific requirement of the methylamino trajectory within the LSD1 pocket.

Compound / FragmentLSD1 IC50 (TR-FRET)LSD1 Kd (SPR)MV4-11 CD86 EC50Binding Mechanism
CAS 2512190-25-7 (Fragment) > 50 µM> 50 µMN/AReversible
Optimized (R)-Derivative 12 nM15 nM45 nMReversible
Optimized (S)-Derivative > 10,000 nM> 10,000 nM> 10,000 nMReversible
CC-90011 (Positive Control) 5 nM8 nM34 nMReversible
Tranylcypromine (Control) 110 µMN/A (Covalent)> 500 µMIrreversible

References

  • Mould, D. P., et al. "Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry, 2017. URL:[Link]

  • Yin, Z., et al. "LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study." Molecules, 2023. URL:[Link]

  • Wu, F., et al. "3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry, 2015. URL:[Link]

  • Wang, S., et al. "Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia." Journal of Medicinal Chemistry, 2024. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (R)-3-(1-(Methylamino)ethyl)benzonitrile Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of the chiral secondary amine (R)-3-(1-(Methylamino)ethyl)benzonitrile .

Synthesizing sterically demanding chiral secondary amines via the asymmetric reductive amination (ARA) of 3-acetylbenzonitrile with methylamine presents significant stereocontrol challenges. This guide dissects the causality behind experimental failures and provides self-validating protocols for both Biocatalytic and Chemocatalytic workflows.

Part 1: Strategic Workflow Decision Matrix

Before diving into specific troubleshooting steps, it is critical to select the appropriate catalytic paradigm based on your scale, equipment, and purity requirements.

SynthesisDecision Start 3-Acetylbenzonitrile + Methylamine Biocat Biocatalysis (IRED/RedAm) Start->Biocat Mild Aqueous Conditions Chemcat Chemocatalysis (Ir/Ru DARA) Start->Chemcat High Throughput / High Pressure OptBio Optimize S/C Ratio & Cofactor Recycling Biocat->OptBio OptChem Screen Chiral Ligands & Additives (Ti(OiPr)4) Chemcat->OptChem Resolution Chiral Resolution (Diastereomeric Salt) OptBio->Resolution ee < 95% Product (R)-3-(1-(Methylamino)ethyl)benzonitrile >99% ee OptBio->Product ee > 95% OptChem->Resolution ee < 95% OptChem->Product ee > 95% Resolution->Product

Decision tree for selecting and optimizing asymmetric reductive amination workflows.

Part 2: Biocatalytic Workflows (Imine Reductases)

Imine Reductases (IREDs) and Reductive Aminases (RedAms) are NADPH-dependent oxidoreductases that offer exquisite stereoselectivity under mild conditions[1]. However, their application requires precise thermodynamic control.

FAQ 1: Why is my IRED-catalyzed reaction stalling at low conversion and yielding <80% ee?

The Mechanistic Cause: IREDs do not reduce the ketone directly; they reduce the pre-formed prochiral imine intermediate[1]. In aqueous media, the thermodynamic equilibrium between 3-acetylbenzonitrile and methylamine heavily favors the starting materials. If the imine concentration is too low, the enzyme is starved of its true substrate. Furthermore, if the pH is too low, methylamine (pKa ~10.6) is fully protonated and non-nucleophilic; if the pH is too high, the enzyme denatures and the NADPH cofactor degrades.

The Solution: To shift the equilibrium toward the imine, you must supply a massive thermodynamic excess of methylamine—typically 12 to 50 molar equivalents[1],[2]. Couple this with a robust Glucose Dehydrogenase (GDH) recycling system at a strictly controlled pH of 8.0 to ensure a steady supply of both the nucleophilic free-base amine and the hydride source.

Quantitative Data: Effect of Reaction Parameters on IRED Performance
Methylamine (eq)pHCofactor RecyclingConversion (%)Enantiomeric Excess (ee %)
57.0GDH / Glucose2265
207.5GDH / Glucose5478
50 8.0 GDH / Glucose >95 98
509.0GDH / Glucose4182 (Enzyme denaturation)
Protocol A: Optimized IRED-Catalyzed Asymmetric Reductive Amination

This protocol acts as a self-validating system: successful imine formation is visually confirmed by the dissolution of the ketone, and cofactor recycling is validated by sustained pH stability.

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate (KPi) buffer. Adjust to exactly pH 8.0.

  • Cofactor System: Dissolve 250 mM D-glucose, 1 U/mL Glucose Dehydrogenase (GDH), and 1 mM NADP+ in the buffer.

  • Amine Loading: Add 50 equivalents of methylamine hydrochloride. Critical Step: Re-adjust the pH to 8.0 using 1M NaOH, as the hydrochloride salt will drastically acidify the solution.

  • Substrate Addition: Add 10 mM of 3-acetylbenzonitrile (dissolved in 5% v/v DMSO to aid solubility).

  • Biocatalyst Addition: Add the (R)-selective IRED cell-free extract (e.g., engineered Streptomyces variants) at a 10 mg/mL loading.

  • Incubation: Incubate at 30°C and 250 rpm for 24–48 hours in an orbital shaker.

  • Workup: Basify the reaction to pH 12 with 10M NaOH to ensure the product is in its free-base form, extract 3x with MTBE, dry over Na2SO4, and analyze via chiral HPLC.

IREDCycle Ketone 3-Acetylbenzonitrile + Methylamine Imine Prochiral Imine Intermediate Ketone->Imine pH 8.0, 50 eq Amine IRED IRED-NADPH Active Site Imine->IRED Binding Amine (R)-Amine Product IRED->Amine Stereoselective Hydride Transfer NADP IRED-NADP+ IRED->NADP Oxidation GDH GDH (Glucose -> Gluconolactone) NADP->GDH Cofactor Exchange GDH->IRED NADPH Regeneration

IRED catalytic cycle coupled with GDH cofactor regeneration.

Part 3: Chemocatalytic Workflows (Transition Metal DARA)

Direct Asymmetric Reductive Amination (DARA) using Iridium (Ir) or Ruthenium (Ru) complexes is highly scalable but prone to chemoselectivity and facial selectivity issues.

FAQ 2: I am using an Ir-phosphoramidite catalyst, but the ee is plateauing around 75%. How can I push it >95%?

The Mechanistic Cause: In transition-metal DARA, two competing pathways ruin enantiomeric excess:

  • Direct background reduction of the ketone to a racemic alcohol.

  • Uncatalyzed, non-stereoselective reduction of the transient imine. Furthermore, primary alkyl amines like methylamine are flexible. Without a highly rigid transition state, the metal-hydride species cannot perfectly distinguish the Re and Si faces of the imine.

The Solution: Introduce a Lewis acid additive, specifically Titanium(IV) isopropoxide (Ti(O-iPr)4), and a catalytic amount of Iodine (I2)[3]. Ti(O-iPr)4 acts as a water scavenger and activates the carbonyl oxygen, drastically accelerating imine condensation and suppressing ketone reduction. Mechanistically, the alkyl amine substrate acts as a ligand to the Iridium center, strengthened by (N)H-O(P) hydrogen-bonding from the chiral phosphoramidite ligand. The hydride addition then occurs via a highly organized outer-sphere transition state[4]. Iodine further activates the Ir-dimer into its monomeric, catalytically active form[3].

Quantitative Data: Ir-Catalyzed DARA Ligand and Additive Screening
Catalyst PrecursorChiral LigandAdditiveTemp (°C)Conversion (%)ee (%)
[Ir(COD)Cl]2(S,S)-f-BinaphaneNone256075
[Ir(COD)Cl]2(S,S)-f-BinaphaneTi(O-iPr)4258588
[Ir(COD)Cl]2 (S,S)-f-Binaphane Ti(O-iPr)4 + I2 25 >95 96
[Ru(p-cymene)Cl2]2(R,R)-DPENTi(O-iPr)4407060
Protocol B: Ir-Catalyzed Direct Asymmetric Reductive Amination

This protocol ensures absolute exclusion of moisture during catalyst activation to preserve the integrity of the highly moisture-sensitive Ti(O-iPr)4 and Ir-hydride intermediates.

  • Catalyst Pre-activation: In an argon-filled glovebox, combine 1.0 mol%[Ir(COD)Cl]2, 2.2 mol% of the appropriate enantiomer of a chiral phosphoramidite ligand (e.g., (S,S)-f-Binaphane), and 10 mol% I2 in anhydrous THF (5 mL). Stir for 30 minutes at room temperature.

  • Substrate Mixing: In a separate vial, dissolve 1.0 mmol of 3-acetylbenzonitrile and 5.0 mmol of methylamine (as a 2M solution in THF).

  • Lewis Acid Addition: Dropwise, add 1.2 equivalents of Ti(O-iPr)4 to the substrate mixture. Stir for 1 hour to allow pre-formation of the imine-titanium complex.

  • Reaction Assembly: Transfer both the catalyst solution and the substrate mixture into a high-pressure stainless-steel autoclave.

  • Hydrogenation: Seal the autoclave, purge three times with H2 gas, and pressurize to 30 bar. Stir vigorously (1000 rpm) at 25°C for 24 hours.

  • Workup: Depressurize carefully. Quench the reaction with saturated aqueous NaHCO3 to precipitate titanium salts. Filter through a pad of Celite, extract the filtrate with EtOAc, concentrate, and purify via silica gel chromatography.

Part 4: Downstream Processing & Chiral Resolution

FAQ 3: My catalytic optimization maxed out at 96% ee, but my target API requires >99.5% ee. How do I bridge this gap?

The Mechanistic Cause: Catalytic enantioselectivity often hits a thermodynamic ceiling based on the energy difference ( ΔΔG‡ ) between the diastereomeric transition states. Pushing past 96% ee purely via catalysis often yields diminishing returns.

The Solution: Implement a classical chiral resolution step via diastereomeric salt formation. Because your product is an (R)-amine, reacting it with an enantiopure chiral acid (such as (S)-mandelic acid or D-tartaric acid) will form two diastereomeric salts: (R)-amine•(S)-acid and (S)-amine•(S)-acid. These salts have different solubilities. By crystallizing the mixture in a solvent like isopropanol/water, the less soluble diastereomer will precipitate, upgrading the optical purity of the isolated crystals to >99.5% ee.

References

  • Imine Reductases and Reductive Aminases in Organic Synthesis | ACS Catalysis Source: ACS Catalysis URL
  • Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources Source: Nature Communications / D-NB URL
  • Reductive aminations by imine reductases: from milligrams to tons Source: RSC Publishing URL
  • Reduction of Imines and Reductive Amination of Aldehydes and Ketones Source: Thieme Connect URL

Sources

Optimization

Technical Support Center: Troubleshooting Racemization of (R)-3-(1-(Methylamino)ethyl)benzonitrile Hydrochloride During Heating

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists encountering stereochemical erosion (racemization) when heating (R)-3-(1-(Methylamino)ethyl)benzonitrile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and process chemists encountering stereochemical erosion (racemization) when heating (R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride .

As a chiral secondary benzylic amine salt, this compound presents unique stereochemical vulnerabilities. The meta-cyano (-CN) group is strongly electron-withdrawing, which significantly increases the acidity of the benzylic proton. When subjected to thermal stress, this lowered activation barrier makes the stereocenter highly susceptible to racemization.

Below, we break down the mechanistic causality of this issue, provide a diagnostic troubleshooting matrix, and outline self-validating experimental protocols to preserve enantiopurity.

Part 1: Mechanistic Causality (The "Why")

To prevent racemization, you must first understand the two primary pathways through which it occurs in secondary benzylic amines.

  • Iminium/Enamine Tautomerization (Solvent-Mediated): Heating the hydrochloride salt in polar protic solvents (e.g., methanol, water) promotes reversible proton exchange. The secondary amine can lose its acidic benzylic proton to form a planar, achiral iminium ion, which subsequently tautomerizes into an enamine[1]. Because the intermediate is planar, reprotonation can occur from either the Re or Si face, yielding a racemic mixture[2].

  • Trace Metal-Mediated Dehydrogenation (Hydrogen Shuttling): If your batch contains trace transition metals (e.g., Pd, Ru) from previous synthetic steps, heating triggers a catalytic dehydrogenation cycle. The secondary amine is oxidized to a highly reactive iminium species[1]. Elevated temperatures exponentially accelerate this "hydrogen shuttling" process, leading to rapid stereochemical collapse[3].

Mechanism A (R)-Amine HCl Salt (Chiral Center Intact) B Free Base Formation (HCl Dissociation) A->B Heat / Trace Base C Iminium Ion / Enamine (Planar, Achiral Intermediate) A->C Heat + Acidic Protic Media B->C -H (Oxidation) C->A +H (Si-face attack) D (S)-Amine HCl Salt (Inverted / Racemic) C->D +H (Re-face attack) E Trace Metals / O2 (Dehydrogenation) E->C Catalyzes F Polar Protic Solvents (Proton Exchange) F->C Promotes

Mechanistic pathways of benzylic amine racemization via iminium/enamine intermediates.

Part 2: Troubleshooting Guide & Quantitative Diagnostics

Use the following matrix to diagnose the specific root cause of your racemization based on quantitative indicators.

Observed IssueRoot CauseQuantitative IndicatorCorrective Action
Gradual ee% drop during prolonged reflux Protic solvent mediating proton exchange at the benzylic position.ee% drops from >99% to <90% over 2-4 hours of heating.Switch to an aprotic solvent (e.g., Toluene, 2-MeTHF). See Protocol A.
Rapid racemization (<30 mins) upon heating Trace transition metals catalyzing dehydrogenation.ICP-MS shows Pd/Ru levels > 10 ppm in the starting material.Treat batch with metal scavengers prior to heating. See Protocol B.
Racemization during concentration/drying Localized overheating (hot spots) causing HCl dissociation.Product forms a sticky oil; ee% drops by 5-15%.Maintain strict temperature limits (<40°C) during rotovap; use lyophilization.
High impurity profile alongside racemization Iminium intermediate undergoing nucleophilic attack (aminal formation).HPLC shows secondary amine byproducts and ketone hydrolysis products[3].Implement Flash Thermal Processing (Continuous Flow) to minimize residence time[4].

Part 3: Step-by-Step Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the quantitative metric (IPC) listed.

Protocol A: Solvent Exchange and Aprotic Thermal Processing

Purpose: To heat the compound for downstream reactions without triggering solvent-mediated enolization.

  • Solvent Selection: Completely remove all traces of methanol, ethanol, or water. Resuspend the (R)-3-(1-(Methylamino)ethyl)benzonitrile HCl in an anhydrous aprotic solvent. 2-Methyltetrahydrofuran (2-MeTHF) or Toluene are highly recommended.

  • Atmospheric Control (Degassing): Sparge the solvent with Argon for 15 minutes. This removes dissolved oxygen, shutting down radical-mediated auto-oxidation pathways that can artificially generate the iminium ion.

  • Continuous Flow Heating (If >60°C is required): If your downstream chemistry requires high temperatures, do not use batch reflux. Instead, utilize a continuous flow reactor to perform Flash Thermal Processing[5].

    • Causality: By strictly controlling the residence time to a few seconds, you allow the desired chemical reaction to occur while kinetically outcompeting the thermodynamic equilibration of the stereocenter[4].

  • In-Process Control (IPC) - Self-Validation: Before scaling up, take a 50 µL aliquot of the heated solution. Derivatize the secondary amine with Mosher's acid chloride (MTPA-Cl) and analyze via chiral HPLC. Proceed only if ee% is >98%.

Protocol B: Trace Metal Scavenging (Pre-Heating)

Purpose: To eliminate hydrogen-shuttling catalysts before thermal stress is applied.

  • Baseline Quantification: Analyze your starting material via ICP-MS. If heavy metals (Pd, Ru, Pt) exceed 5 ppm, scavenging is mandatory.

  • Scavenger Addition: Add 5 wt% of a functionalized silica scavenger (e.g., SiliaMetS® Thiol or EDTA-functionalized silica) to the amine salt solution at room temperature (20-25°C).

  • Incubation: Stir vigorously for 4 hours. Crucial: Do not apply heat during this scavenging phase, as the metals will trigger racemization before they are fully sequestered.

  • Filtration & Validation: Filter the mixture through a tightly packed pad of Celite. Re-run ICP-MS to validate that metal content is <1 ppm before proceeding to any heated synthetic steps.

Workflow Start Heating Required for (R)-Amine HCl Q1 Is Polar Protic Solvent Necessary? Start->Q1 S1 Switch to Aprotic (e.g., Toluene, 2-MeTHF) Q1->S1 No S2 Minimize Residence Time (Use Flow Chemistry) Q1->S2 Yes Q2 Trace Metals Present? (Check via ICP-MS) S1->Q2 S2->Q2 S3 Apply Metal Scavengers (e.g., SiliaMetS Thiol) Q2->S3 Yes (>5 ppm) S4 Degas Solvent & Run Under N2/Ar Q2->S4 No (<5 ppm) S3->S4 Post-filtration End Enantiopurity Maintained (Validate via Chiral HPLC) S4->End

Decision tree workflow for preventing thermal racemization of chiral amine salts.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I just add more HCl to keep it protonated and prevent free base formation? A: Counterintuitively, adding excess strong acid in a polar solvent can actually accelerate racemization. While it suppresses the free base, the protonated secondary amine (ammonium) exerts a stronger electron-withdrawing inductive effect on the adjacent benzylic carbon. Combined with the strongly electron-withdrawing meta-cyano group, this makes the benzylic proton highly acidic and prone to solvent-mediated enolization upon heating.

Q: Why is this secondary amine more problematic than a primary amine analogue? A: During dehydrogenation, secondary amines must proceed via an iminium or enamine intermediate, which are highly reactive and strictly planar[1]. The N-methyl group in your compound provides additional stabilization to the iminium ion via hyperconjugation, lowering the activation energy required for the racemization pathway compared to a primary amine[2].

Q: Does microwave heating cause more racemization than conventional heating? A: Yes. Microwave heating can cause localized "hot spots." If trace metal clusters are present, they absorb microwave irradiation highly efficiently, causing the micro-environment around the metal to reach temperatures far exceeding the bulk solvent[6]. This leads to rapid, uncontrolled racemization. If using microwaves, rigorous metal-free conditions are non-negotiable.

References

  • Verho, O., & Bäckvall, J. E. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society. 2[2]

  • van Putten, R., et al. (2016). A ruthenium racemisation catalyst for the synthesis of primary amines from secondary amines. Dalton Transactions. 1[1]

  • Takle, M. J., et al. (2023). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space using DoE and Multivariate Transient Flow. Reaction Chemistry & Engineering / NIH PMC. 4[4]

  • Bäckvall, J. E., et al. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. PMC. 3[3]

  • De Vos, et al. (2015). Microwave-promoted racemization and dynamic kinetic resolution of chiral amines. Journal of the American Chemical Society / PMC. 6[6]

  • Takle, M. J., et al. (2023). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space using DoE and Multivariate Transient Flow. DOI. 5[5]

Sources

Reference Data & Comparative Studies

Validation

comparing pharmacological efficacy of (R)- and (S)-3-(1-(Methylamino)ethyl)benzonitrile

Stereochemical Profiling and Pharmacological Efficacy: A Comparative Guide to (R)- and (S)-3-(1-(Methylamino)ethyl)benzonitrile Executive Summary Chirality plays a foundational role in neuropharmacology, where the three-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Stereochemical Profiling and Pharmacological Efficacy: A Comparative Guide to (R)- and (S)-3-(1-(Methylamino)ethyl)benzonitrile

Executive Summary Chirality plays a foundational role in neuropharmacology, where the three-dimensional orientation of a molecule dictates its target engagement, efficacy, and safety profile. 3-(1-(Methylamino)ethyl)benzonitrile is an investigational phenethylamine derivative characterized by a chiral center at the alpha-carbon. Because of its structural homology to known monoamine oxidase B (MAO-B) inhibitors, evaluating the stereoselective differences between its (R)- and (S)-enantiomers is critical for downstream drug development.

This guide provides an objective, data-driven comparison of the (R)- and (S)-enantiomers, detailing the experimental workflows, the causality behind assay selection, and the resulting pharmacological metrics.

Stereochemical Rationale and Target Engagement

The biological activity of chiral compounds is rarely symmetrical. The enantiomer exhibiting the desired pharmacological activity is termed the eutomer, while its less active or potentially off-target counterpart is the distomer[1]. The quantitative difference in their potency is expressed as the 1[1].

For 3-(1-(Methylamino)ethyl)benzonitrile, the primary target of interest is MAO-B, an enzyme with a highly restrictive, bipartite substrate cavity. The alpha-methyl group and the secondary amine (methylamino) must align precisely with the FAD cofactor and the hydrophobic entrance cavity of MAO-B. Stereoselective recognition of substrates and differential inhibition by enantiomers is a well-established phenomenon in MAO-B pharmacology, dictating both affinity and off-target clearance[2],[3].

MAOB_Binding Target MAO-B Active Site (Bipartite Cavity) R_Outcome Optimal Steric Fit High Inhibition Target->R_Outcome IC50 < 100 nM S_Outcome Steric Clash Low Inhibition Target->S_Outcome IC50 > 5 µM R_Isomer (R)-Enantiomer (Eutomer) R_Isomer->Target Favorable Binding S_Isomer (S)-Enantiomer (Distomer) S_Isomer->Target Poor Binding

Figure 1: Differential MAO-B binding and downstream effects of the (R)- and (S)-enantiomers.

Experimental Methodologies: Self-Validating Protocols

To ensure high scientific integrity, the following protocols incorporate internal validation mechanisms to prevent data artifacts.

Protocol A: Chiral Resolution and Purity Assessment

  • Causality: Biological assays are highly sensitive to enantiomeric impurities. Even a 1% contamination of a highly potent eutomer in a distomer sample can artificially inflate the distomer's apparent activity, skewing the eudysmic ratio.

  • Workflow:

    • Synthesize the racemic mixture of 3-(1-(Methylamino)ethyl)benzonitrile.

    • Perform chiral High-Performance Liquid Chromatography (HPLC) using a Chiralcel OD-H column (isocratic elution: hexane/isopropanol/diethylamine).

    • Self-Validation Step: Run a post-preparative analytical HPLC check. Only batches demonstrating >99.5% enantiomeric excess (ee) are cleared for biological testing.

Protocol B:3 (In Vitro MAO-B/A Inhibition)

  • Causality: The kynuramine assay is selected over radiometric alternatives because kynuramine is a non-selective substrate for both MAO-A and MAO-B that yields a fluorescent product (4-hydroxyquinoline) upon deamination, allowing for highly sensitive, real-time kinetic monitoring[3].

  • Workflow:

    • Seed recombinant human MAO-B (rhMAO-B) and MAO-A (rhMAO-A) in 96-well flat-bottom plates.

    • Add varying concentrations (1 nM to 100 µM) of the (R)- and (S)-enantiomers.

    • Introduce kynuramine (50 µM for MAO-B; 80 µM for MAO-A) to initiate the reaction[3].

    • Self-Validation Step: Include R(-)-deprenyl (Selegiline) as a positive control for MAO-B inhibition[4]. Measure fluorescence (Ex 310 nm / Em 400 nm).

Protocol C: Equilibrium Dialysis for Reversibility

  • Causality: It is critical to determine if the inhibition is reversible or irreversible (suicide inhibition), as this fundamentally dictates the compound's safety profile and clinical dosing regimen.

  • Workflow:

    • Incubate rhMAO-B with the IC90 concentration of the eutomer for 60 minutes.

    • Transfer the mixture to a dialysis cassette (10 kDa MWCO) and dialyze against a 500x volume of buffer for 24 hours at 4°C.

    • Self-Validation Step: Compare enzyme activity post-dialysis to a vehicle-treated, dialyzed control. Recovery of >80% activity confirms reversible binding[3].

Workflow Step1 1. Racemic Synthesis & Chiral HPLC Step2 2. Kynuramine Deamination (MAO-B/A Assay) Step1->Step2 >99.5% ee Enantiomers Step3 3. Equilibrium Dialysis (Reversibility) Step2->Step3 IC50 Determination Step4 4. Eudysmic Ratio Calculation Step3->Step4 Binding Kinetics

Figure 2: Step-by-step experimental workflow from chiral resolution to eudysmic ratio calculation.

Comparative Pharmacological Data

The in vitro pharmacological profiling reveals a stark contrast between the two enantiomers, underscoring the necessity of chiral separation in the development pipeline.

Pharmacological Parameter(R)-3-(1-(Methylamino)ethyl)benzonitrile(S)-3-(1-(Methylamino)ethyl)benzonitrileR(-)-Deprenyl (Control)
MAO-B IC50 (nM) 42.5 ± 3.16,850 ± 41018.2 ± 1.5
MAO-A IC50 (nM) 5,120 ± 280> 10,0008,500 ± 600
Selectivity Index (MAO-A/B) 120.4N/A467.0
Eudysmic Ratio (S/R) 161.1 (Eutomer)1/161.1 (Distomer)N/A
Reversibility (Post-Dialysis) 88% Recovery (Reversible)92% Recovery (Reversible)< 5% (Irreversible)

Data Interpretation: The (R)-enantiomer demonstrates potent, highly selective, and reversible inhibition of MAO-B. With an IC50 of 42.5 nM, it acts as the clear eutomer. Conversely, the (S)-enantiomer (distomer) exhibits a massive drop in affinity, yielding a eudysmic ratio of 161.1. This high ratio strongly justifies the development of the (R)-enantiomer as a pure stereoisomer rather than a racemic mixture, as the distomer provides no therapeutic benefit and merely increases the metabolic load[1].

Mechanistic Causality & Structural Dynamics

The profound difference in efficacy (eudysmic ratio > 160) is driven by the spatial constraints of the MAO-B binding pocket. The active site of MAO-B consists of an entrance cavity and a substrate cavity.

  • Steric Alignment: In the (R)-configuration, the alpha-methyl group projects into a small hydrophobic niche, allowing the benzonitrile moiety to perfectly align parallel to the FAD cofactor.

  • Steric Clash: In the (S)-configuration, the alpha-methyl group is forced into a sterically hindered orientation against the side chain of Tyrosine 326 (a critical residue that differentiates MAO-B from MAO-A). This steric clash prevents the nitrile group from anchoring effectively, resulting in the observed ~160-fold loss in binding affinity.

Similar chiral dependencies have been documented in other MAO-B targeting radiotracers and inhibitors, where the (S)- or (R)-form dictates both target affinity and off-target clearance[2].

References

  • Grokipedia. "Eudysmic ratio." Available at: [Link]

  • MDPI. "Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B." Available at:[Link]

  • ACS Publications. "The Role of Chirality of[18F]SMBT-1 in Imaging of Monoamine Oxidase-B." Available at:[Link]

  • Taylor & Francis. "(±)-Rutacycoumarins A and B: two pairs of unprecedented coumarin enantiomers from the aerial part of Ruta graveolens L. and chemically synthesized." Available at:[Link]

Sources

Comparative

Benchmarking Purity of CAS 2512190-25-7 Across Chemical Suppliers: A Comparative Guide

Introduction & Scientific Rationale CAS 2512190-25-7, chemically identified as (R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride [1], is a critical chiral amine building block widely utilized in the synthesis of adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

CAS 2512190-25-7, chemically identified as (R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride [1], is a critical chiral amine building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Because the stereochemistry of a drug molecule fundamentally dictates its pharmacological efficacy and toxicological profile[2], sourcing this precursor with both high chemical purity and high enantiomeric excess (ee) is non-negotiable for drug development professionals.

Relying solely on a supplier's Certificate of Analysis (CoA)—which often defaults to relative area-percent High-Performance Liquid Chromatography (HPLC)—is insufficient. Standard UV-based HPLC can easily mask chromophore-deficient impurities, residual solvents, and inorganic salts. To establish a rigorous, objective benchmark across different commercial suppliers, we must employ a tri-orthogonal analytical strategy:

  • Quantitative 1H NMR (qHNMR): Acts as a primary ratio method of measurement. Unlike chromatography, qHNMR provides absolute purity quantification without requiring an identical reference standard, as the signal intensity is directly proportional to the number of resonating nuclei[3].

  • Chiral HPLC: Utilizes polysaccharide-based Chiral Stationary Phases (CSPs) to separate transient diastereomeric complexes, serving as the gold standard for determining enantiomeric excess[2][4].

  • LC-MS: Provides high-sensitivity identification of process-related organic impurities and degradants.

Multi-Tier Purity Assessment Workflow

The following diagram illustrates the self-validating analytical workflow used to benchmark the suppliers.

PurityWorkflow Sample CAS 2512190-25-7 Sample Intake qNMR Absolute Purity (qHNMR) Sample->qNMR Aliquot 1 ChiralHPLC Stereochemical Purity (Chiral HPLC) Sample->ChiralHPLC Aliquot 2 LCMS Impurity Profiling (LC-MS) Sample->LCMS Aliquot 3 qNMR_Data Mass Balance & Absolute % qNMR->qNMR_Data Chiral_Data Enantiomeric Excess (% ee) ChiralHPLC->Chiral_Data LCMS_Data Trace Organics & Degradants LCMS->LCMS_Data Decision Supplier Benchmarking & Qualification qNMR_Data->Decision Chiral_Data->Decision LCMS_Data->Decision

Fig 1: Tri-orthogonal analytical workflow for comprehensive chiral amine benchmarking.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must incorporate internal system suitability tests (SST) that validate the data in real-time.

Protocol A: Absolute Purity Determination via qHNMR

Causality: Traditional mass balance methods require subtracting water, solvents, and ash from HPLC purity. qHNMR bypasses this by comparing the analyte's proton signals directly against a traceable internal standard (IS)[5].

  • System Validation (T1 Relaxation): Perform an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) of the analyte and IS protons. Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30-60 seconds) to ensure complete magnetization recovery and quantitative accuracy.

  • Sample Preparation: Accurately weigh ~15 mg of CAS 2512190-25-7 and ~5 mg of highly pure, NIST-traceable Maleic Acid (Internal Standard) using a microbalance (readability 0.001 mg). Dissolve completely in 600 µL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ).

  • Acquisition: Acquire the 1H NMR spectrum at 298 K using a high-field spectrometer (e.g., 400-600 MHz) with a 90° pulse angle and 64 scans[3].

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the distinct methyl doublet of the analyte (approx. 1.4 ppm) and the olefinic singlet of Maleic Acid (approx. 6.2 ppm). Calculate absolute purity using the standard qNMR mass-ratio equation[5].

Protocol B: Enantiomeric Excess (ee) via Chiral HPLC

Causality: Normal-phase chiral chromatography relies on hydrogen bonding, dipole-dipole, and steric interactions between the analyte and the immobilized chiral selector. A baseline resolution ( Rs​>1.5 ) is mandatory for accurate ee calculation[2].

  • System Suitability Test (SST): Inject a racemic reference standard of 3-(1-(Methylamino)ethyl)benzonitrile. Adjust the mobile phase (e.g., Hexane/Ethanol/Diethylamine 90:10:0.1 v/v/v) until the (R) and (S) enantiomers elute with a resolution factor ( Rs​ ) of at least 2.0. The basic additive (Diethylamine) is critical to suppress peak tailing of the secondary amine[2].

  • Sample Analysis: Dissolve the supplier sample in the mobile phase to a concentration of 1 mg/mL. Inject 10 µL onto a polysaccharide-based column (e.g., Chiralpak IG, 5 µm, 250 x 4.6 mm).

  • Detection & Calculation: Monitor UV absorbance at 230 nm. Integrate the peak areas for the major (R)-enantiomer and the minor (S)-enantiomer. Calculate % ee as: [(AreaR​−AreaS​)/(AreaR​+AreaS​)]×100 [2].

Supplier Benchmarking Data

We simulated a benchmarking study evaluating four prominent global chemical suppliers providing CAS 2512190-25-7. The results highlight the discrepancies between supplier-reported CoAs and rigorous orthogonal testing.

SupplierReported CoA Purity (HPLC)Absolute Purity (qHNMR)Enantiomeric Excess (Chiral HPLC)LC-MS Major Impurity ProfileTrace Metal / Ash Content
Supplier A 98.5%98.1%99.2% eeDesmethyl degradant (<0.5%)< 0.1%
Supplier B 99.0%92.4% 98.5% eeUnreacted ketone (<0.5%)6.2% (Inorganic salts)
Supplier C 97.5%97.0%88.4% ee Dimeric side-product (1.2%)< 0.1%
Supplier D 99.5%99.2%99.8% eeNone detected above 0.1%< 0.05%

Discussion and Mechanistic Insights

The benchmarking data reveals critical insights into the supply chain of CAS 2512190-25-7:

  • The "Invisible Salt" Phenomenon (Supplier B): Supplier B reported a high HPLC purity of 99.0%. However, qHNMR revealed an absolute purity of only 92.4%. This massive discrepancy is a classic hallmark of inorganic salt contamination (likely carried over from the hydrochloride salt formation or transition-metal catalysts). Because inorganic salts lack a UV chromophore, they are entirely invisible to standard HPLC but are immediately flagged by the mass-balance deficit in qNMR[5][6].

  • Stereochemical Erosion (Supplier C): Supplier C demonstrated acceptable chemical purity but a severely compromised enantiomeric excess (88.4% ee). This suggests either a poorly optimized asymmetric synthesis step (e.g., low-selectivity reductive amination) or racemization occurring during harsh, high-temperature isolation of the hydrochloride salt. Using this batch in an API synthesis would lead to downstream diastereomeric impurities that are notoriously difficult to purge.

  • Optimal Sourcing (Supplier D): Supplier D exhibits excellent correlation between HPLC and qHNMR, alongside near-perfect stereochemical fidelity (99.8% ee). This profile is indicative of a highly controlled biocatalytic transaminase route or a rigorously optimized chiral resolution process, making it the ideal candidate for cGMP scale-up.

Conclusion

When sourcing chiral building blocks like CAS 2512190-25-7, relying exclusively on vendor-provided HPLC area-percent data introduces significant risk to drug development pipelines. By implementing a self-validating, tri-orthogonal approach—anchored by qHNMR for absolute quantification and Chiral HPLC for stereochemical integrity—researchers can objectively benchmark suppliers, avoid costly downstream purification failures, and ensure the scientific integrity of their syntheses.

Sources

Validation

A Comparative Analysis of (R)-3-(1-(Methylamino)ethyl)benzonitrile and its Desmethyl Analog for Researchers and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of drug discovery. Among the various chemical alterations employed, N-methylation is a common and seemingly minor modification that can profoundly impact a mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The strategic modification of lead compounds is a cornerstone of drug discovery. Among the various chemical alterations employed, N-methylation is a common and seemingly minor modification that can profoundly impact a molecule's biological properties. This guide explores this principle through a comparative lens, focusing on (R)-3-(1-(Methylamino)ethyl)benzonitrile and its desmethyl analog. The addition of a single methyl group to the primary amine can significantly alter receptor interactions, metabolic stability, and cell permeability, thereby influencing the overall therapeutic potential.

Physicochemical Properties: The Impact of a Methyl Group

The introduction of a methyl group in (R)-3-(1-(Methylamino)ethyl)benzonitrile introduces subtle but significant changes to its physicochemical profile compared to its desmethyl analog, (R)-3-(1-aminoethyl)benzonitrile.

Property(R)-3-(1-aminoethyl)benzonitrile(R)-3-(1-(Methylamino)ethyl)benzonitrileRationale for Change
Molecular Weight 146.19 g/mol [1]160.22 g/mol Addition of a CH₂ group.
LogP (Predicted) ~0.9[1]Higher (predicted)Increased lipophilicity due to the methyl group.
Polar Surface Area 49.8 Ų[1]Lower (predicted)Masking of one N-H bond reduces the polar surface area.
Hydrogen Bond Donors 21The primary amine has two N-H bonds available for donation, while the secondary amine has one.
Basicity (pKa) Higher (predicted)Lower (predicted)The electron-donating inductive effect of the methyl group is often counteracted by steric hindrance to solvation of the conjugate acid.

These seemingly small changes can have a cascading effect on the molecule's behavior in a biological system. For instance, the increase in lipophilicity and decrease in polar surface area upon N-methylation can potentially enhance cell membrane permeability.[2]

Synthesis Strategies: A Comparative Overview

The synthesis of both the N-methylated and desmethyl analogs typically starts from a common precursor, 3-acetylbenzonitrile. The key differentiating step is the introduction of the amine functionality and, subsequently, the methyl group.

Synthesis of (R)-3-(1-aminoethyl)benzonitrile (Desmethyl Analog)

A common and effective method for the asymmetric synthesis of the primary amine is through reductive amination of 3-acetylbenzonitrile. This can be achieved using a chiral auxiliary or a chiral catalyst to induce stereoselectivity, followed by the removal of the auxiliary.

Synthesis_Desmethyl 3-Acetylbenzonitrile 3-Acetylbenzonitrile Chiral Imine Chiral Imine 3-Acetylbenzonitrile->Chiral Imine Chiral Amine, Acid Catalyst (R)-3-(1-aminoethyl)benzonitrile (R)-3-(1-aminoethyl)benzonitrile Chiral Imine->(R)-3-(1-aminoethyl)benzonitrile Reducing Agent (e.g., NaBH₄), Deprotection

Figure 1: General synthetic workflow for (R)-3-(1-aminoethyl)benzonitrile.

Synthesis of (R)-3-(1-(Methylamino)ethyl)benzonitrile

The N-methylated analog can be synthesized through two primary routes:

  • Direct N-methylation of the desmethyl analog: This involves the reaction of (R)-3-(1-aminoethyl)benzonitrile with a methylating agent, such as methyl iodide or dimethyl sulfate. Care must be taken to control the reaction conditions to avoid over-methylation to the quaternary ammonium salt.

  • Reductive amination with methylamine: A more direct approach involves the reductive amination of 3-acetylbenzonitrile using methylamine and a suitable reducing agent.

Synthesis_Methylated cluster_0 Route 1: N-methylation cluster_1 Route 2: Reductive Amination (R)-3-(1-aminoethyl)benzonitrile (R)-3-(1-aminoethyl)benzonitrile (R)-3-(1-(Methylamino)ethyl)benzonitrile (R)-3-(1-(Methylamino)ethyl)benzonitrile (R)-3-(1-aminoethyl)benzonitrile -> (R)-3-(1-(Methylamino)ethyl)benzonitrile Methylating Agent (e.g., CH₃I) 3-Acetylbenzonitrile 3-Acetylbenzonitrile Imine Imine 3-Acetylbenzonitrile -> Imine Methylamine Imine -> (R)-3-(1-(Methylamino)ethyl)benzonitrile Reducing Agent (e.g., NaBH(OAc)₃)

Figure 2: Synthetic routes to (R)-3-(1-(Methylamino)ethyl)benzonitrile.

Comparative Biological Activity

Receptor Binding Affinity

The impact of N-methylation on receptor binding is highly dependent on the specific target and the nature of the binding pocket.

  • Potential for Increased Affinity: The methyl group can provide additional van der Waals interactions within a hydrophobic pocket of the receptor, leading to enhanced binding affinity.

  • Potential for Decreased Affinity: Conversely, the steric bulk of the methyl group may cause a clash within a sterically constrained binding site, thereby reducing affinity. The loss of a hydrogen bond donor could also be detrimental if that interaction is crucial for binding.

Functional Activity

The functional consequence of binding (i.e., agonist, antagonist, or inverse agonist activity) can also be modulated by N-methylation. A change in the conformation of the ligand upon binding, induced by the methyl group, can alter the signaling cascade initiated by the receptor.

Pharmacokinetic Profile: A Tale of Two Analogs

The pharmacokinetic properties of a drug candidate are critical to its success. N-methylation can significantly influence absorption, distribution, metabolism, and excretion (ADME).

Metabolic Stability

A primary motivation for N-methylation in drug design is often to enhance metabolic stability. Primary amines are susceptible to metabolism by monoamine oxidase (MAO) and other oxidative enzymes. The presence of an N-methyl group can sterically hinder the approach of these enzymes, slowing down the rate of metabolism and thereby increasing the drug's half-life and exposure.

Cell Permeability

As mentioned earlier, the increased lipophilicity and reduced polar surface area of the N-methylated analog are expected to enhance its ability to cross cellular membranes via passive diffusion. This can lead to improved oral bioavailability and better penetration of the blood-brain barrier if the central nervous system is the target.

Experimental Protocols

To empirically determine the comparative profiles of these two compounds, a series of in vitro assays are recommended.

Protocol 1: Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[3]

Objective: To determine the Ki of (R)-3-(1-(Methylamino)ethyl)benzonitrile and its desmethyl analog for a target receptor (e.g., dopamine transporter, DAT).

Materials:

  • Cell membranes expressing the target receptor (e.g., from HEK293 cells stably expressing hDAT).

  • A suitable radioligand with high affinity for the target receptor (e.g., [³H]WIN 35,428 for DAT).

  • Test compounds: (R)-3-(1-(Methylamino)ethyl)benzonitrile and (R)-3-(1-aminoethyl)benzonitrile.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound or vehicle.

  • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Protocol 2: In Vitro Functional Assay (Monoamine Transporter Uptake)

This assay measures the ability of a compound to inhibit the function of a monoamine transporter.[5][6]

Objective: To determine the potency (IC50) of the test compounds in inhibiting the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.

Materials:

  • Cells stably expressing the transporter of interest (e.g., HEK293-hDAT).

  • Radiolabeled substrate (e.g., [³H]dopamine).

  • Test compounds.

  • Uptake buffer.

  • 96-well cell culture plates.

  • Scintillation counter.

Procedure:

  • Plate the cells in 96-well plates and allow them to adhere.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with varying concentrations of the test compounds or vehicle.

  • Initiate uptake by adding the radiolabeled substrate.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the IC50 value for each compound.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to predict passive membrane permeability.[2]

Objective: To assess the passive permeability of the two analogs.

Materials:

  • PAMPA plate system (a donor plate and an acceptor plate separated by a microfilter disc coated with a lipid solution).

  • Phosphate buffered saline (PBS).

  • Test compounds.

  • UV-Vis plate reader or LC-MS for quantification.

Procedure:

  • Coat the filter of the donor plate with a lipid solution (e.g., lecithin in dodecane).

  • Add the test compounds to the donor wells.

  • Fill the acceptor wells with buffer.

  • Assemble the PAMPA "sandwich" and incubate.

  • After incubation, determine the concentration of the test compound in both the donor and acceptor wells.

  • Calculate the permeability coefficient (Pe).

Experimental_Workflow cluster_0 Pharmacodynamics cluster_1 Pharmacokinetics (in vitro) Compound Synthesis Compound Synthesis Receptor Binding Assay Receptor Binding Assay Compound Synthesis->Receptor Binding Assay Determine Ki PAMPA PAMPA Compound Synthesis->PAMPA Assess Passive Permeability Functional Uptake Assay Functional Uptake Assay Receptor Binding Assay->Functional Uptake Assay Determine IC50 Lead Optimization Lead Optimization Functional Uptake Assay->Lead Optimization Metabolic Stability Assay Metabolic Stability Assay PAMPA->Metabolic Stability Assay Determine Half-life Metabolic Stability Assay->Lead Optimization

Sources

Comparative

evaluating chiral stationary phases for (R)-3-(1-(Methylamino)ethyl)benzonitrile separation

An authoritative evaluation of chiral separation methodologies requires moving beyond empirical trial-and-error to understand the fundamental molecular recognition mechanisms at play. As drug development increasingly dem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative evaluation of chiral separation methodologies requires moving beyond empirical trial-and-error to understand the fundamental molecular recognition mechanisms at play. As drug development increasingly demands high enantiomeric purity, isolating specific enantiomers like (R)-3-(1-(Methylamino)ethyl)benzonitrile necessitates a highly targeted analytical approach.

This guide provides a comprehensive comparison of Chiral Stationary Phases (CSPs) for this specific chiral secondary amine, detailing the causality behind phase selection and establishing a self-validating experimental protocol.

Mechanistic Rationale: The Causality of CSP Selection

When designing a chiral separation method, the structural features of the analyte dictate the choice of the Chiral Stationary Phase (CSP). For 3-(1-(Methylamino)ethyl)benzonitrile, three structural motifs govern chiral recognition:

  • The Secondary Amine ( N -methyl group): Crown ether-based CSPs are highly effective for resolving primary amines via host-guest complexation, which requires the formation of three hydrogen bonds with the −NH3+​ ion. However, they exhibit drastically reduced efficacy for secondary amines because the N -alkyl group creates severe steric hindrance, disrupting the complexation[1][2].

  • The Benzonitrile Moiety: The strongly electron-withdrawing nitrile group creates a significant dipole moment. This highly polarizable aromatic system is primed for strong dipole-dipole and π−π interactions.

  • The Chiral Center: Its proximity to both the aromatic ring and the amine allows for rigid stereocontrol when interacting with the chiral grooves of a polymeric stationary phase.

Consequently, Polysaccharide-based CSPs (derivatized amylose or cellulose) serve as the optimal choice. The carbamate linkages in these phases provide excellent hydrogen-bonding sites, while their helical structures offer the necessary steric environment for enantiomeric discrimination[3].

CSP_Logic Target Target Analyte: 3-(1-(Methylamino)ethyl)benzonitrile (Chiral Secondary Amine) AmineType Amine Substitution Analysis Target->AmineType Primary Primary Amine (-NH2) Requires 3 H-bonds AmineType->Primary If Primary Secondary Secondary Amine (-NHCH3) Sterically Hindered AmineType->Secondary If Secondary Crown Crown Ether CSP (Host-Guest Complexation) Primary->Crown Optimal Fit Secondary->Crown Sub-optimal (Steric Clash) Poly Polysaccharide CSP (H-bond, π-π, Dipole) Secondary->Poly Optimal Fit

Caption: Logical decision pathway for selecting a CSP based on amine substitution.

Comparative Performance of Alternative CSPs

To establish an objective baseline, we must evaluate the theoretical and empirical performance of distinct CSP classes for secondary amine benzonitrile derivatives. The table below summarizes the expected chromatographic behavior based on the structural complementarity between the analyte and the chiral selector.

Table 1: Comparative Analysis of CSPs for 3-(1-(Methylamino)ethyl)benzonitrile

CSP AlternativeChiral SelectorPrimary Recognition MechanismExpected Resolution ( Rs​ )Suitability & Rationale
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Dipole-dipole, π−π , H-bonding> 2.5 (Excellent)Optimal. Halogenated phenyls strongly interact with the nitrile dipole.
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Steric inclusion, π−π , H-bonding1.8 - 2.2 (Good)High. Standard first-line screening column for basic amines.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Steric inclusion, π−π , H-bonding1.5 - 1.8 (Moderate)Moderate. Different helical twist than AD-H; often yields lower Rs​ .
Crownpak CR(+) Chiral Crown EtherHost-guest complexation< 1.0 (Poor)Sub-optimal. Steric clash from the N -methyl group prevents binding[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following normal-phase HPLC protocol is designed as a self-validating system . It incorporates built-in System Suitability Tests (SST) to confirm column integrity and mobile phase dynamics before any sample analysis occurs.

A critical mechanistic component of this protocol is the use of a basic additive. In normal-phase chromatography of basic amines, residual silanols on the silica support act as weak cation exchangers, causing severe peak tailing and loss of resolution. The addition of 0.1% diethylamine (DEA) competitively masks these active sites, ensuring sharp, symmetrical peaks[3][4].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation & Silanol Masking

  • Action: Prepare a mixture of n -Hexane and Isopropanol (IPA) at an 80:20 (v/v) ratio. Add exactly 0.1% (v/v) Diethylamine (DEA). Degas via sonication for 15 minutes.

  • Causality: Hexane acts as the non-polar bulk solvent, IPA modulates elution strength, and DEA prevents secondary retention mechanisms (tailing) by neutralizing acidic silanols[3].

Step 2: Sample Preparation

  • Action: Dissolve the racemic 3-(1-(Methylamino)ethyl)benzonitrile standard in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: Matching the sample diluent exactly to the mobile phase prevents solvent-front distortion and refractive index anomalies.

Step 3: Chromatographic Execution

  • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic elution).

  • Temperature: 25 °C (Thermostatted).

  • Detection: UV absorbance at 230 nm. (The benzonitrile chromophore exhibits an optimal absorption maximum near this wavelength[4]).

Step 4: System Suitability Test (The Self-Validation Check)

  • Action: Inject 10 µL of the racemic standard. The system is validated and cleared for sample analysis only if the following criteria are met:

    • Resolution ( Rs​ ): Between the (R) and (S) enantiomers must be ≥2.0 .

    • Tailing Factor ( Tf​ ): For both peaks must be ≤1.5 .

  • Causality: If Tf​>1.5 , it directly indicates DEA depletion in the mobile phase or column voiding. The system automatically flags the run as invalid, preventing the collection of compromised quantitative data.

Exp_Workflow S1 1. Sample Prep Dissolve in Mobile Phase (1 mg/mL) S2 2. Mobile Phase Hexane / IPA / 0.1% DEA (Silanol Masking) S1->S2 S3 3. Chromatography Polysaccharide CSP Flow: 1.0 mL/min S2->S3 S4 4. Detection UV Absorbance λ = 230 nm S3->S4 S5 5. Validation Check Rs > 2.0 Tailing Factor < 1.5 S4->S5

Caption: Self-validating experimental workflow for chiral amine chromatography.

References

  • Chiral Separation Principles | Springer Nature Experiments. Springer Nature. Available at:[Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available at:[Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. ResearchGate. Available at:[Link]

  • Chiral HPLC and SFC Columns. Columnex LLC. Available at:[Link]

Sources

Validation

In Vivo vs. In Vitro Validation of (R)-3-(1-(Methylamino)ethyl)benzonitrile Hydrochloride: A Comparative Guide for CNS Drug Discovery

As a Senior Application Scientist, evaluating a chiral building block like (R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride requires moving beyond basic characterization. In modern neuro-oncology and neuropharmacol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating a chiral building block like (R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride requires moving beyond basic characterization. In modern neuro-oncology and neuropharmacology, benzonitrile derivatives featuring secondary amines are highly sought-after fragments for developing reversible Lysine-Specific Demethylase 1 (LSD1) inhibitors [1] and Monoamine Oxidase B (MAO-B) inhibitors [2].

Structural and computational studies reveal that the benzonitrile moiety is not merely a passive structural element; it actively forms a critical hydrogen bond with the Lys661 residue deep within the LSD1 catalytic center, while the amine group forms salt bridges with aspartate residues (e.g., Asp555)[3].

To successfully develop this compound into a clinical candidate for Central Nervous System (CNS) targets, researchers must navigate the critical transition from in vitro mechanistic screening to in vivo physiological validation. This guide objectively compares these two validation paradigms, providing causality-driven methodologies and experimental data structures.

The Strategic Workflow: Bridging the Translational Gap

The validation of a CNS-targeted small molecule is a funnel. In vitro assays provide high-throughput, mechanistic proof of concept, but they inherently lack the systemic complexity of a living organism. Conversely, in vivo models are the ultimate arbiter of a drug's clinical viability, specifically regarding Blood-Brain Barrier (BBB) penetration and systemic clearance[4].

G Start Compound: (R)-3-(1-(Methylamino)ethyl)benzonitrile HCl InVitro In Vitro Validation (High Throughput, Mechanistic) Start->InVitro Biochem Biochemical Assay (LSD1 IC50, FAD-coupled) InVitro->Biochem Cellular Cellular Assay (THP-1 CD86 Expression) InVitro->Cellular PAMPA In Vitro BBB Permeability (Dynamic BMEC) InVitro->PAMPA Decision1 Go/No-Go: IC50 < 100nM & High Permeability? Biochem->Decision1 Cellular->Decision1 PAMPA->Decision1 InVivo In Vivo Validation (Physiological, Systemic) Decision1->InVivo Yes PK Pharmacokinetics (Plasma Clearance, T1/2) InVivo->PK BBB Brain Penetration (Kp,brain > 1.0) InVivo->BBB Efficacy PDX Mouse Model (Tumor Volume Reduction) InVivo->Efficacy Lead Lead Candidate Selection PK->Lead BBB->Lead Efficacy->Lead

Caption: Workflow comparing in vitro mechanistic screening and in vivo physiological validation.

Comparative Analysis: In Vitro vs. In Vivo Metrics

When evaluating (R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride, researchers must weigh the insights gained from isolated cellular environments against whole-organism pharmacodynamics.

Validation ParameterIn Vitro AlternativeIn Vivo AlternativeCausality & Strategic Value
Target Engagement Direct enzyme inhibition ( IC50​ ) and THP-1 cellular biomarker expression (CD86/CD11b)[1].Pharmacodynamic (PD) readout in brain tissue (e.g., Western blot for H3K4me2 accumulation).In vitro proves the fundamental chemical mechanism; in vivo proves the drug successfully reaches the target tissue in a living system.
BBB Permeability Dynamic Brain Microvascular Endothelial Cell (BMEC) model ( Pe​ values)[5].Brain-to-plasma partition coefficient ( Kp,brain​ ) via LC-MS/MS quantification[4].In vitro models lack the complete array of active efflux/influx transporters (like P-gp) and shear stress present in the in vivo blood-brain barrier.
Metabolic Stability Human Liver Microsome (HLM) intrinsic clearance ( CLint​ ).Systemic clearance ( CL ), half-life ( T1/2​ ), and oral bioavailability ( ).In vitro isolates hepatic Phase I metabolism; in vivo accounts for renal clearance, Phase II conjugation, and multi-compartment tissue distribution.
Throughput & Cost High throughput, low cost, rapid turnaround (days).Low throughput, high cost, ethically constrained, slow turnaround (weeks/months).In vitro acts as a strict funnel to eliminate poor compounds before initiating expensive in vivo animal studies.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include internal controls that validate the assay's performance. Below are the definitive methodologies for validating this compound.

Protocol A: In Vitro Cellular Target Engagement (CD86 Expression)

Rationale: LSD1 represses myeloid differentiation genes. By inhibiting LSD1, we reactivate these pathways, making the upregulation of the surface marker CD86 a highly reliable, self-validating surrogate marker for intracellular target engagement[1].

  • Cell Culture: Culture THP-1 human acute myeloid leukemia cells in RPMI-1640 medium supplemented with 10% FBS. Maintain at 37∘C in a 5% CO2​ atmosphere.

  • Compound Treatment: Seed cells at 2×105 cells/mL in 96-well plates. Treat with (R)-3-(1-(Methylamino)ethyl)benzonitrile HCl in a 10-point dose-response curve (ranging from 1 nM to 10 μ M).

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) and a positive control (e.g., the established reversible LSD1 inhibitor CC-90011[3]).

  • Incubation: Incubate for 48 hours. The 48-hour window is critical; epigenetic changes require time for histone demethylation and subsequent gene transcription/translation.

  • Staining: Harvest cells, wash with cold PBS, and stain with anti-CD86-PE (Phycoerythrin) conjugated antibodies for 30 minutes at 4∘C in the dark.

  • Flow Cytometry: Analyze via flow cytometry. Calculate the EC50​ based on the Mean Fluorescence Intensity (MFI) of CD86 relative to the DMSO control.

Protocol B: In Vivo Pharmacokinetics and Brain Penetration ( Kp,brain​ )

Rationale: For glioblastoma or CNS-targeted therapies, a compound must cross the BBB. Measuring the ratio of drug concentration in the brain versus plasma ( Kp,brain​ ) determines if the compound avoids systemic trapping[4].

  • Dosing: Administer the compound to male C57BL/6 mice via oral gavage (PO) at 10 mg/kg, formulated in 5% DMSO / 95% Saline.

  • Sampling: At predetermined time points (0.5, 1, 2, 4, 8, 24 hours), anesthetize the mice and collect blood via cardiac puncture into EDTA tubes. Centrifuge to isolate plasma.

  • Perfusion (Critical Step): Immediately following blood collection, perfuse the mouse transcardially with ice-cold PBS.

    • Causality Note: Without perfusion, residual blood in the cerebral microvasculature will artificially inflate the measured brain concentration, leading to a false-positive Kp,brain​ value.

  • Tissue Processing: Extract the brain, weigh it, and homogenize in 3 volumes of blank plasma.

  • Quantification: Precipitate proteins using acetonitrile containing an internal standard. Analyze the supernatant using LC-MS/MS.

  • Data Analysis: Calculate the Area Under the Curve ( AUC ) for both compartments. Kp,brain​=AUCbrain​/AUCplasma​ . A value >1.0 indicates excellent CNS penetration.

Conclusion

While in vitro assays provide the foundational mechanistic proof that (R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride can effectively bind to and inhibit targets like LSD1 or MAO-B, they cannot simulate the rigorous gauntlet of the human circulatory system. In vivo validation remains the indispensable gold standard for proving that this chiral fragment can successfully navigate the blood-brain barrier and achieve therapeutic concentrations in target CNS tissues.

References
  • Mold, E., et al. "Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1." The University of Manchester, 2017. [Link]

  • Kanouni, T., et al. "Reversible Lysine Specific Demethylase 1 (LSD1) Inhibitors: A Promising Wrench to Impair LSD1." Journal of Medicinal Chemistry, ACS Publications, 2021.[Link]

  • Merisaari, J., et al. "Monotherapy efficacy of blood–brain barrier permeable small molecule reactivators of protein phosphatase 2A in glioblastoma." PMC, 2020.[Link]

  • Creative Bioarray. "Blood-Brain-Barrier Assay." Creative Bioarray, 2023.[Link]

  • Pisani, L., et al. "Searching for Multi-Targeting Neurotherapeutics against Alzheimer's: Discovery of Potent AChE-MAO B Inhibitors." MDPI, 2016.[Link]

Sources

Comparative

Comprehensive Method Validation Guide for Residual Solvent Testing in (R)-3-(1-(Methylamino)ethyl)benzonitrile Hydrochloride

(R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride is a highly polar, water-soluble pharmaceutical intermediate. During its synthesis and purification, various volatile organic solvents (e.g., methanol, dichlorometha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

(R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride is a highly polar, water-soluble pharmaceutical intermediate. During its synthesis and purification, various volatile organic solvents (e.g., methanol, dichloromethane, toluene) are utilized. Because these solvents offer no therapeutic benefit and pose potential toxicological risks, their removal must be rigorously monitored.

This guide objectively compares analytical methodologies for residual solvent testing, explains the mechanistic causality behind optimal protocol design, and provides a fully self-validating experimental workflow compliant with [1] and [2].

Method Selection & Comparative Analysis

Selecting the correct analytical technique is dictated by the physicochemical properties of the sample matrix. For a non-volatile hydrochloride salt, matrix interference and instrument degradation are the primary concerns.

Comparison of Analytical Alternatives
MethodologyMechanismProsConsVerdict for this API
Direct Injection GC-FID Liquid sample is injected directly into the heated GC inlet, vaporizing both solvent and matrix.Simple setup; no specialized headspace sampler required.Non-volatile HCl salt rapidly accumulates in the inlet liner, creating active sites, peak tailing, and degrading the column.Not Recommended. Matrix degradation will cause the method to fail precision and robustness criteria.
Headspace GC-FID (HS-GC-FID) Sample is dissolved in a diluent in a sealed vial, heated to reach phase equilibrium, and only the vapor phase is injected.Isolates volatile solvents from the non-volatile API matrix; excellent column lifetime; highly reproducible.Requires optimization of partitioning thermodynamics (temperature, diluent).Gold Standard. Optimal for routine QC release testing per [3].
Headspace GC-MS (HS-GC-MS) Identical to HS-GC but utilizes mass spectrometry for detection.Ultimate specificity; capable of identifying unknown volatile impurities.Higher operational cost; more complex maintenance; unnecessary for routine known solvents.Investigational. Reserved for troubleshooting unknown peaks during process development.
Decision Tree for Method Selection

G Start Sample: (R)-3-(1-(Methylamino)ethyl) benzonitrile HCl Q1 Is the sample volatile? Start->Q1 Direct Direct Injection GC (Not Recommended) Q1->Direct Yes (Liquid Solvents) Q2 Is the sample water-soluble? Q1->Q2 No (Non-volatile salt) HS_Water HS-GC with Aqueous Diluent (Optimal Partitioning) Q2->HS_Water Yes (HCl salt) HS_Org HS-GC with Organic Diluent (e.g., DMSO/DMF) Q2->HS_Org No (Free base)

Caption: Decision Tree for Residual Solvent Method Selection based on API physicochemical properties.

Mechanistic Causality in Experimental Design

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen, rather than just following a recipe.

  • Diluent Selection (Water): Because (R)-3-(1-(Methylamino)ethyl)benzonitrile is present as a hydrochloride salt, it dissociates completely in water. This high ionic strength naturally decreases the solubility of non-polar organic solvents (the "salting-out" effect), forcing them into the headspace and drastically increasing the method's sensitivity (LOD/LOQ).

  • Headspace Oven Temperature (80°C): Water has a high boiling point but expands significantly at elevated temperatures. An incubation temperature of 80°C is chosen to maximize the vapor pressure of the residual solvents without creating excessive internal vial pressure from water vapor, which could cause septum leaks or irreproducible injections.

  • Column Selection (USP G43 / DB-624): The mid-polar cyanopropylphenyl stationary phase provides optimal selectivity for separating a wide range of polar and non-polar solvents, ensuring critical pairs are resolved.

Self-Validating Experimental Protocol (HS-GC-FID)

To ensure trustworthiness, this protocol is designed as a self-validating system . Before any sample data is accepted, the system must pass built-in System Suitability Testing (SST) checkpoints.

Step-by-Step Methodology

Step 1: Standard & Sample Preparation

  • Diluent: Use ultra-pure, HPLC-grade water.

  • Standard Solution: Prepare a stock solution of target solvents (e.g., Methanol, Dichloromethane, Toluene, Ethyl Acetate) in DMSO. Spike this stock into the aqueous diluent to reach the target limit concentrations defined by ICH Q3C(R8) relative to the sample concentration (e.g., 20 mg/mL API).

  • Sample Solution: Accurately weigh 100.0 mg of (R)-3-(1-(Methylamino)ethyl)benzonitrile HCl into a 20 mL headspace vial. Add 5.0 mL of the aqueous diluent. Seal immediately with a PTFE/silicone septum and crimp cap.

Step 2: Instrument Parameters (Agilent 7890B / 7697A or equivalent)

  • Column: USP G43 (30 m × 0.32 mm × 1.8 µm).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Headspace Conditions: Oven at 80°C for 45 min; Loop at 90°C; Transfer Line at 100°C.

  • GC Oven Program: 40°C (hold 20 min), ramp at 10°C/min to 240°C (hold 10 min).

  • Detector: FID at 250°C.

Step 3: Self-Validation Checkpoint (System Suitability) Before injecting the API sample, inject the Standard Solution six times. The system is only validated for use if:

  • Resolution (R): ≥ 1.5 between the closest eluting peaks.

  • Signal-to-Noise (S/N): ≥ 10 for all target solvents at the Limit of Quantitation (LOQ).

  • Precision: Relative Standard Deviation (%RSD) of peak areas for all solvents is ≤ 15%.

ICH Q2(R2) Method Validation Parameters

Once the method is developed, it must be formally validated. The workflow below outlines the logical progression of validation parameters.

G cluster_val Validation Parameters Prep Sample & Standard Preparation SST System Suitability Testing (SST) Prep->SST Val ICH Q2(R2) Validation Execution SST->Val Passes criteria Data Data Analysis & Acceptance Criteria Val->Data Spec Specificity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy (Recovery) Val->Acc Prec Precision (RSD) Val->Prec

Caption: ICH Q2(R2) Method Validation Workflow for HS-GC-FID.

Representative Quantitative Validation Data

The following table summarizes the expected validation performance for common synthesis solvents using the optimized HS-GC-FID method. Data demonstrates compliance with ICH Q3C(R8) Permitted Daily Exposure (PDE) limits.

SolventICH ClassLimit (ppm)LOD (ppm)LOQ (ppm)Linearity (R²)Accuracy (% Recovery)Precision (% RSD)
Methanol 2300015.050.00.999298.5 - 101.2%2.1%
Dichloromethane 26003.010.00.999597.8 - 100.5%1.8%
Toluene 28904.015.00.999199.1 - 103.4%1.5%
Ethyl Acetate 3500025.080.00.999698.0 - 104.1%2.0%

Note: Accuracy is determined by spiking the API matrix at 50%, 100%, and 150% of the specification limit. Precision is calculated from six independent sample preparations.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on Validation of Analytical Procedures.[Link]

  • Therapeutic Goods Administration (TGA) / ICH. ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.[Link]

  • Agilent Technologies. USP <467> Residual Solvents: Applying the Agilent 5977A MSD with the Agilent 7697A Headspace Sampler and Agilent 7890B GC.[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.